molecular formula C11H11N3O B13967861 6-(Benzyloxy)pyridazin-3-amine

6-(Benzyloxy)pyridazin-3-amine

Cat. No.: B13967861
M. Wt: 201.22 g/mol
InChI Key: LAMSGBRYKOPMFA-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridazin-3-amine (CAS 92289-46-8) is a high-purity chemical reagent with a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol . It is a derivative of the 3-aminopyridazine scaffold, a privileged structure in medicinal chemistry recognized for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust, dual hydrogen-bonding capacity that is critical for specific drug-target interactions . This compound serves as a valuable synthetic building block in drug discovery research, particularly for the development of novel therapeutic agents. The 3-aminopyridazine core is a key structural element found in several recently FDA-approved drugs, such as the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix for advanced prostate cancer and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib for moderate-to-severe plaque psoriasis . Its inherent polarity can be advantageous for optimizing the physicochemical properties of drug candidates, potentially reducing lipophilicity and mitigating off-target effects such as interaction with the cardiac hERG potassium channel . Researchers utilize this compound as a versatile intermediate to explore new chemical space in projects aimed at oncology, immunology, and other therapeutic areas. Safety Notice: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-phenylmethoxypyridazin-3-amine

InChI

InChI=1S/C11H11N3O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13)

InChI Key

LAMSGBRYKOPMFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=C(C=C2)N

Origin of Product

United States
Foundational & Exploratory

Chemical Structure, Synthesis, and Medicinal Applications of 6-(Benzyloxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of synthetic intermediates dictates both the efficiency of the discovery pipeline and the pharmacokinetic viability of the final drug candidate. 6-(Benzyloxy)pyridazin-3-amine (CAS 92289-46-8) is a highly privileged, bifunctional building block utilized extensively in the development of kinase inhibitors, antiplasmodial agents, and agrochemicals.

Featuring a 1,2-diazine (pyridazine) core flanked by a nucleophilic primary amine and a lipophilic benzyloxy ether, this compound offers orthogonal reactivity. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, the mechanistic causality behind its synthesis, and its integration into advanced drug discovery workflows.

Chemical Structure and Physicochemical Profiling

The utility of 6-(Benzyloxy)pyridazin-3-amine stems from its precise spatial arrangement of hydrogen bond donors and acceptors, which are critical for target protein interactions (e.g., binding to the ATP-binding hinge region of kinases).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in both synthetic environments and biological assays:

PropertyValueStructural Implication
Chemical Name 6-(Benzyloxy)pyridazin-3-amineStandard IUPAC nomenclature
CAS Registry Number 92289-46-8Unique identifier for cataloging
Molecular Formula C11H11N3ODefines atomic composition
Molecular Weight 201.22 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5
Hydrogen Bond Donors 1Primary amine (-NH2) serves as a critical interaction point
Hydrogen Bond Acceptors 3Pyridazine nitrogen atoms and ether oxygen
Rotatable Bonds 3Confers flexibility to the benzyloxy group for induced-fit pocket binding
Pharmacophore Mapping

The structural motifs of 6-(Benzyloxy)pyridazin-3-amine serve distinct roles in rational drug design. The pyridazine core acts as a rigid scaffold and a strong hydrogen-bond acceptor. The 6-benzyloxy group acts as a lipophilic shield—often utilized to probe deep hydrophobic pockets (such as the DFG-out conformation in kinases) or as a transient protecting group that can be removed via hydrogenolysis to yield a pyridazinol.

Pharmacophore Core 6-(Benzyloxy)pyridazin-3-amine Privileged Scaffold Amino 3-Amino Group H-Bond Donor / Cross-Coupling Site Core->Amino Functionalization Handle Benzyl 6-Benzyloxy Group Lipophilic Pocket Binder Core->Benzyl Hydrophobic Interaction Pyridazine Pyridazine Ring H-Bond Acceptor / Hinge Binder Core->Pyridazine Kinase Target Binding

Caption: Pharmacophore mapping and functional roles of the compound's structural motifs.

Mechanistic Synthesis and Experimental Protocol

The synthesis of 6-(Benzyloxy)pyridazin-3-amine relies on a high-temperature Nucleophilic Aromatic Substitution (SNAr). The standard precursor is 3-amino-6-chloropyridazine. Because the pyridazine ring is electron-deficient, it is primed for nucleophilic attack; however, the steric bulk of the incoming benzyloxy group requires significant thermal activation.

Experimental Protocol: SNAr Synthesis Workflow

This self-validating protocol is adapted from established patent methodologies [1] for the preparation of 3-amino-6-substituted pyridazines.

Objective: To synthesize 6-(Benzyloxy)pyridazin-3-amine via the displacement of a chloride leaving group using an in situ generated alkoxide.

Reagents Required:

  • 3-amino-6-chloropyridazine (0.03 mol, ~3.9 g)

  • Anhydrous Benzyl alcohol (50 mL)

  • Clean Sodium metal (0.03 mol, ~0.7 g)

Step-by-Step Methodology & Causality:

  • In Situ Alkoxide Generation: Carefully dissolve 0.7 g of clean sodium metal in 50 mL of anhydrous benzyl alcohol under an inert atmosphere.

    • Causality: Sodium metal reacts exothermically with the alcohol to form sodium benzylate. Generating this nucleophile in situ ensures maximum reactivity and avoids the introduction of atmospheric moisture. Utilizing benzyl alcohol as both the reagent and the solvent is a critical choice; it prevents transetherification side reactions that would inevitably occur if a different alcohol (e.g., methanol) were used as the solvent.

  • Nucleophilic Addition: Once the sodium has completely reacted, add 3.9 g of 3-amino-6-chloropyridazine to the strongly basic alkoxide solution.

  • Thermal Activation: Heat the reaction mixture with continuous stirring at 150 °C for 24 hours.

    • Causality: The SNAr reaction at the 6-position requires high thermal energy to overcome the activation barrier associated with the bulky benzyl nucleophile displacing the chloride ion. The high boiling point of benzyl alcohol (205 °C) safely accommodates this elevated reaction temperature without the need for a pressurized reactor.

  • Solvent Removal: Distill off the excess benzyl alcohol under reduced pressure.

  • Workup and Self-Validation: Treat the resulting residue with dilute hydrochloric acid to neutralize any unreacted base. Extract the acidic solution with diethyl ether and discard the organic extracts.

    • Causality: This step acts as a self-validating purification system. The target compound, containing a basic amine, forms a water-soluble hydrochloride salt, while non-polar impurities partition into the ether layer. Subsequent neutralization of the aqueous phase precipitates the pure 6-(Benzyloxy)pyridazin-3-amine, which can be isolated via filtration and recrystallized.

SynthesisWorkflow SM 3-amino-6-chloropyridazine (Electrophile) Product 6-(Benzyloxy)pyridazin-3-amine (Target Compound) SM->Product SNAr Reaction 150 °C, 24h Reagent Sodium Benzylate in Benzyl Alcohol (Nucleophile/Solvent) Reagent->Product Chloride Displacement

Caption: Synthetic workflow for 6-(Benzyloxy)pyridazin-3-amine via SNAr.

Applications in Drug Discovery and Functionalization

Once synthesized, 6-(Benzyloxy)pyridazin-3-amine serves as a versatile launchpad for complex drug scaffolds.

Imidazo[1,2-b]pyridazine Core Assembly

In antiplasmodial and oncology research, the aminopyridazine motif is frequently cyclized to form imidazo[1,2-b]pyridazines [2]. By reacting the 3-amino group of our target compound with bromoacetaldehyde diethyl acetal under acidic conditions, researchers can achieve a quantitative ring closure. The resulting bicyclic core exhibits enhanced cell permeability and superior kinase hinge-binding affinity compared to monocyclic analogs.

Buchwald-Hartwig Cross-Coupling

The primary amine at the 3-position is an excellent candidate for palladium-catalyzed Buchwald-Hartwig amination. By coupling 6-(Benzyloxy)pyridazin-3-amine with diverse aryl halides, medicinal chemists can rapidly generate libraries of substituted aminopyridazines [3]. In these workflows, the benzyloxy group remains stable under standard coupling conditions, effectively protecting the 6-position from unwanted side reactions while providing the necessary lipophilicity to drive cellular uptake in in vitro assays.

References

  • US Patent 2891953A: 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. Google Patents. Available at:[1]

  • ACS Publications: Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 1. Journal of Medicinal Chemistry. Available at:[2]

  • BenchChem Database: 6-Aminopyridazin-3-ol derivatives and synthesis pathways. BenchChem. Available at:[3]

Sources

Analytical and Synthetic Profiling of 6-(Benzyloxy)pyridazin-3-amine: Exact Mass Determination and Methodological Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Benzyloxy)pyridazin-3-amine is a highly versatile heterocyclic scaffold utilized extensively in the development of targeted therapeutics and advanced agrochemicals. The molecular architecture—featuring an exocyclic primary amine and a lipophilic benzyloxy ether on a rigid pyridazine core—provides unique hydrogen-bonding capabilities and pharmacokinetic stability.

In modern drug discovery, the rigorous analytical characterization of such intermediates is non-negotiable. Confusing a compound's average molecular weight with its monoisotopic exact mass can lead to critical failures in mass spectrometry (MS) validation. This technical whitepaper provides an authoritative guide on the physicochemical properties, synthetic causality, and High-Resolution Mass Spectrometry (HRMS) protocols required to self-validate the structural identity of 6-(Benzyloxy)pyridazin-3-amine.

Physicochemical Profiling and Mass Metrics

To establish a highly reliable analytical framework, scientists must differentiate between bulk stoichiometric mass and single-molecule isotopic mass.

  • Average Molecular Weight (201.23 g/mol ): This value is calculated using the abundance-weighted average of all naturally occurring isotopes. It is strictly used for macroscopic laboratory operations, such as calculating reaction equivalents and yields.

  • Monoisotopic Exact Mass (201.0902 Da): This is the theoretical mass calculated using only the most abundant, lowest-mass isotope of each constituent element (e.g., 12 C, 1 H, 14 N, 16 O). This value is the absolute target for HRMS validation[1].

Quantitative Data Summary

Table 1: Key physicochemical and spectrometric metrics for 6-(Benzyloxy)pyridazin-3-amine.

ParameterValueApplication
Chemical Formula C 11​ H 11​ N 3​ OStructural definition
Average Molecular Weight 201.229 g/mol Stoichiometry & Synthesis
Monoisotopic Exact Mass 201.0902 DaHRMS Target (Neutral)
Theoretical [M+H] + m/z 202.0975 DaESI+ Mass Spectrometry
Topological Polar Surface Area ~60.4 ŲPharmacokinetic modeling

Synthetic Workflow and Mechanistic Insights

The synthesis of 6-(benzyloxy)pyridazin-3-amine relies on a highly regioselective Nucleophilic Aromatic Substitution (S N​ Ar) . The starting material, 3-amino-6-chloropyridazine, features a halogen atom activated by the electron-deficient nature of the diazine ring.

Mechanistic Causality: Standard amines or weak nucleophiles struggle to displace the chlorine without extreme conditions. To drive the reaction, sodium benzylate is utilized. The choice of a strong base (sodium metal dissolved in benzyl alcohol) ensures the complete formation of the benzylate alkoxide anion. This strong nucleophile effectively attacks the C6 position of the pyridazine ring. The reaction requires elevated temperatures (typically 150°C) to overcome the activation energy barrier of the S N​ Ar transition state, ultimately ejecting sodium chloride as a stable thermodynamic byproduct[2].

SynthesisWorkflow SM 3-amino-6-chloropyridazine (Electrophile) RXN SNAr Reaction 150°C, 24h SM->RXN NUC Sodium Benzylate (Nucleophile) NUC->RXN PROD 6-(Benzyloxy)pyridazin-3-amine (Target) RXN->PROD - NaCl

Figure 1: Nucleophilic aromatic substitution (SNAr) synthesis pathway.

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the identity of the synthesized compound, HRMS is employed. Unlike nominal mass instruments (e.g., standard single quadrupoles) which round to the nearest whole number, HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) provide mass accuracy down to the fourth decimal place. This resolving power allows for the unambiguous assignment of the elemental formula C 11​ H 11​ N 3​ O by distinguishing it from isobaric interferences[3].

Step-by-Step ESI-HRMS Methodology

This protocol is designed as a self-validating system, ensuring that any instrumental drift is accounted for via internal calibration.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of purified 6-(Benzyloxy)pyridazin-3-amine in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid .

  • Causality: Formic acid acts as an essential proton donor in the liquid phase, facilitating the formation of the [M+H] + pseudomolecular ion during ionization.

Step 2: Instrument Calibration (Lock Mass)

  • Infuse a known calibration standard (e.g., sodium formate or a proprietary lock mass like Leucine Enkephalin) alongside the sample.

  • Causality: Continuous internal calibration corrects for real-time temperature and electronic drift in the mass analyzer, ensuring mass accuracy remains strictly below 5 ppm[3].

Step 3: Electrospray Ionization (ESI+)

  • Operate the ESI source in positive ion mode. The basic primary amine at the C3 position of the pyridazine ring is highly susceptible to protonation, making ESI+ the optimal ionization technique.

Step 4: Data Acquisition & Extraction

  • Scan across an m/z range of 100–500 Da.

  • Extract the ion chromatogram for the theoretical [M+H] + exact mass.

  • Calculation: Neutral Exact Mass (201.090212 Da) + Proton Mass (1.007276 Da) = 202.097488 Da .

HRMSWorkflow Prep Sample Preparation (0.1% Formic Acid) Ion ESI+ Ionization [M+H]+ Formation Prep->Ion Analyzer Mass Analyzer (TOF / Orbitrap) Ion->Analyzer Detect Detection Extract m/z 202.0975 Analyzer->Detect Valid Validation Δm/z < 5 ppm Detect->Valid

Figure 2: ESI-HRMS analytical workflow for exact mass validation.

Data Validation & Quality Control

A rigorous analytical workflow requires that the experimental accurate mass falls within a strict tolerance of the theoretical exact mass. For publication in peer-reviewed organic chemistry journals and for regulatory IND (Investigational New Drug) submissions, a mass error of less than ±5 ppm is mandatory[3].

The mass error is calculated using the following formula:

Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

If the instrument detects an [M+H] + peak at m/z 202.0980, the error is approximately +2.5 ppm . Because this value is well within the 5 ppm threshold, the structural identity of 6-(Benzyloxy)pyridazin-3-amine is successfully validated, and the absence of isobaric impurities is confirmed.

References

  • Zhang, M., Hu, F. Z., Zhao, T., Yang, L. Q., & Yang, H. Z. (2014). Synthesis and herbicidal evaluation of 3-N-Substituted amino-6-benzyloxypyridazine derivatives. Journal of Heterocyclic Chemistry, 51(5), 1404–1409.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176887, Metamfazone (Formula C11H11N3O). PubChem Database.[Link]

  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. (2023). Journal of Chemical Education, ACS Publications.[Link]

Sources

Comprehensive Physicochemical Profiling and Solvation Dynamics of 6-(Benzyloxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In early-stage drug discovery and materials science, the successful transition of a molecular entity from in silico design to in vitro and in vivo application hinges on a rigorous understanding of its physicochemical properties. As a Senior Application Scientist, I approach the characterization of building blocks like 6-(Benzyloxy)pyridazin-3-amine (CAS: 92289-46-8) [1][2] not merely as a data-gathering exercise, but as a predictive foundation for downstream assay design.

This whitepaper provides an in-depth analysis of the structural architecture, solvation dynamics, and empirical solubility profile of 6-(Benzyloxy)pyridazin-3-amine. Furthermore, it establishes a self-validating experimental protocol for thermodynamic solubility determination, ensuring high-fidelity data generation for preclinical formulation strategies.

Molecular Architecture & Physicochemical Parameters

The behavior of 6-(Benzyloxy)pyridazin-3-amine in solution is dictated by the structural tension between its highly polar, hydrogen-bonding capable aminopyridazine core and its bulky, lipophilic benzyloxy substituent. Understanding these parameters is critical for predicting membrane permeability and solvent compatibility[3].

Table 1: Structural & Predictive Physicochemical Profile
ParameterValueMechanistic Implication
Chemical Formula C₁₁H₁₁N₃ODefines baseline molecular weight.
Molecular Weight 201.23 g/mol Highly favorable for rapid diffusion and oral bioavailability.
Topological Polar Surface Area (TPSA) 53.97 ŲOptimal for membrane permeability; indicates potential for blood-brain barrier (BBB) crossing[1].
Calculated LogP (cLogP) ~2.1Exhibits moderate lipophilicity, balancing aqueous solubility with lipid membrane affinity.
H-Bond Donors (HBD) 1 (NH₂ group)Facilitates targeted interactions with aqueous solvent networks and protein binding pockets[1].
H-Bond Acceptors (HBA) 4 (N, N, N, O)Promotes strong solvation in polar protic solvents[1].
Rotatable Bonds 3Confers moderate conformational flexibility without excessive entropic penalty upon binding[1].

Mechanistic Rationale: Solvation Dynamics & pH Dependence

The solubility of a compound is not a static value; it is a dynamic equilibrium dictated by the solvent's ability to disrupt the crystalline lattice energy of the solid state. For 6-(Benzyloxy)pyridazin-3-amine, the juxtaposition of the aminopyridazine ring and the benzyloxy ether creates an amphiphilic dichotomy.

  • Hydrophobic Solvation: At physiological pH (7.4), the molecule exists predominantly in its neutral state. The lipophilic benzyloxy group drives hydrophobic interactions, causing water molecules to form highly ordered, entropically unfavorable clathrate structures around the benzyl ring. Consequently, aqueous solubility is poor, necessitating organic co-solvents (like DMSO) that can engage in non-polar dispersion forces and pi-pi stacking.

  • pH-Dependent Protonation: The aminopyridazine core features a weakly basic nitrogen network. As the pH of the aqueous medium drops below the predicted pKa of the conjugate acid (estimated ~3.5), the pyridazine ring undergoes protonation. This ionization drastically increases the molecule's polarity, breaking the hydrophobic effect and enabling rapid ion-dipole interactions with water, thereby exponentially increasing solubility in acidic environments (e.g., simulated gastric fluid).

Solvation_Dynamics Core 6-(Benzyloxy)pyridazin-3-amine Amphiphilic Precursor Sub1 Aminopyridazine Core (Polar / H-Bonding) Core->Sub1 Determines TPSA Sub2 Benzyloxy Moiety (Lipophilic / Bulky) Core->Sub2 Drives LogP Solv1 Aqueous Media (pH < 3) Protonation & High Solubility Sub1->Solv1 pKa ~3.5 Solv2 Aqueous Media (pH 7.4) Neutral State & Poor Solubility Sub1->Solv2 Deprotonated Solv3 Organic Solvents (DMSO) Hydrophobic Solvation Sub2->Solv3 Pi-Pi Stacking

Mechanistic relationship between structural moieties and solvation dynamics.

Empirical Solubility & Solvent Compatibility Profiling

Based on the mechanistic principles outlined above, the following solvent compatibility profile should be utilized when designing stock solutions and dosing vehicles.

Table 2: Solvent Compatibility & Solubility Profile
Solvent SystemEstimated SolubilityApplication / Recommendation
Deionized Water (pH 7.0) < 0.1 mg/mLNot recommended for stock solutions.
0.1 M HCl (pH 1.0) > 2.0 mg/mLSuitable for modeling gastric absorption.
100% DMSO > 50 mg/mLPrimary choice for high-concentration in vitro assay stocks.
Methanol / Ethanol ~10 - 15 mg/mLUseful for intermediate dilutions or LC-MS mobile phases.
PEG400 / Propylene Glycol ~20 mg/mLExcellent co-solvents for in vivo formulation vehicles.

Standardized Experimental Protocol: Thermodynamic Solubility

To accurately determine the solubility of 6-(Benzyloxy)pyridazin-3-amine for regulatory or advanced preclinical submissions, kinetic solubility (which is prone to supersaturation artifacts) is insufficient. The following protocol describes a self-validating Thermodynamic Shake-Flask Method .

Causality & System Validation
  • Why 24-hour incubation? This ensures the system reaches true thermodynamic equilibrium, allowing any kinetically trapped supersaturated states to precipitate into the lowest-energy crystalline form.

  • Why use controls? Every analytical run must be a self-validating system. We include Amiodarone (highly insoluble) as a negative control to verify that the centrifugation step successfully pellets micro-particulates, and Caffeine (highly soluble) as a positive control to validate the LC-MS calibration linearity.

Step-by-Step Methodology
  • Solid Preparation: Accurately weigh 2.0 mg of 6-(Benzyloxy)pyridazin-3-amine powder into a 2 mL glass HPLC vial. Repeat for Amiodarone and Caffeine controls.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) to each vial. Ensure visible solid remains (indicating the solution is saturated).

  • Equilibration: Seal the vials and place them in a thermoshaker at 37°C. Agitate at 300 RPM for exactly 24 hours.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes. Centrifuge at 15,000 × g for 15 minutes at 37°C. (Causality: High-speed centrifugation is mandatory to remove sub-micron colloidal aggregates that would otherwise artificially inflate the UV/MS signal).

  • Supernatant Extraction: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon cooling to room temperature.

  • Quantification: Analyze via LC-MS or HPLC-UV (λ_max ~260 nm). Quantify the concentration against a pre-established 5-point calibration curve generated from a 100% DMSO stock solution.

Solubility_Workflow A Solid Compound (92289-46-8) B Solvent Addition (Buffer/DMSO) A->B C Incubation (24h, 37°C) B->C D Phase Separation (Centrifugation) C->D E Supernatant Analysis (LC-MS/UV) D->E

Thermodynamic solubility profiling workflow for 6-(Benzyloxy)pyridazin-3-amine.

Formulation Strategies for Preclinical Assays

Based on the physicochemical profile, researchers should adopt the following strategies to prevent data artifacts caused by compound precipitation:

  • In Vitro High-Throughput Screening (HTS): Prepare a 10 mM or 50 mM master stock in 100% anhydrous DMSO. When spiking into aqueous assay buffers or cell culture media, ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity. Perform the dilution rapidly with vigorous vortexing to prevent localized precipitation.

  • In Vivo Pharmacokinetic (PK) Dosing: Due to its poor aqueous solubility at neutral pH, dosing 6-(Benzyloxy)pyridazin-3-amine in pure saline will result in erratic absorption. Use a co-solvent approach (e.g., 5% DMSO, 40% PEG400, 55% Saline) for intravenous (IV) dosing, or a suspension formulation (e.g., 0.5% Carboxymethylcellulose / 0.1% Tween-80 in water) for oral (PO) gavage.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL: [Link]

  • Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2004). "Accuracy of calculating water solubility of drug-like molecules." Journal of Chemical Information and Computer Sciences. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary." PubChem. URL: [Link]

Sources

The Emerging Potential of 6-(Benzyloxy)pyridazin-3-amine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an attractive scaffold for designing ligands that can effectively interact with biological targets.[2][3] Pyridazine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[4][5] The 3-aminopyridazine moiety, in particular, is a core component of several approved drugs, highlighting its therapeutic relevance.[2] This technical guide provides an in-depth exploration of a specific, yet promising, member of this family: 6-(Benzyloxy)pyridazin-3-amine. We will delve into its synthesis, known and potential biological activities, and its future prospects as a valuable building block in the development of novel therapeutics.

Synthesis and Chemical Properties of 6-(Benzyloxy)pyridazin-3-amine

The synthesis of 6-(Benzyloxy)pyridazin-3-amine is achievable through well-established methodologies in heterocyclic chemistry. A primary and documented route involves the nucleophilic substitution of a leaving group on the pyridazine core.

Established Synthetic Protocol

A classical and effective method for the preparation of 6-(Benzyloxy)pyridazin-3-amine starts from 3-amino-6-chloropyridazine. The synthesis proceeds via a nucleophilic substitution reaction where the chloro group is displaced by a benzyloxy moiety.

Experimental Protocol: Synthesis of 3-amino-6-benzyloxypyridazine [6]

  • Reactants: 3-amino-6-chloropyridazine and sodium benzylate in benzyl alcohol.

  • Procedure:

    • A solution of sodium benzylate is prepared by dissolving clean sodium metal in benzyl alcohol.

    • 3-amino-6-chloropyridazine is added to this solution.

    • The reaction mixture is heated with stirring at 150°C for 24 hours.

    • Post-reaction, the majority of the benzyl alcohol is removed via distillation under reduced pressure.

    • The residue is then treated with an excess of dilute hydrochloric acid.

    • The acidic solution is extracted with ether to remove impurities.

  • Rationale: This method leverages the high reactivity of the chlorine atom at the 6-position of the pyridazine ring towards nucleophilic attack. The use of sodium benzylate, a strong nucleophile, and a high temperature drives the reaction to completion. The acidic workup allows for the separation of the basic product from the remaining starting materials and byproducts.

Alternative and Modern Synthetic Strategies

While the classical method is effective, modern synthetic chemistry offers several alternative approaches that may provide milder reaction conditions, improved yields, and broader substrate scope. These methods often start with the commercially available and inexpensive 3,6-dichloropyridazine.

A plausible and efficient two-step synthesis is outlined below:

G cluster_0 Step 1: Selective Amination cluster_1 Step 2: Nucleophilic Substitution 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine Ammonia 6-(Benzyloxy)pyridazin-3-amine 6-(Benzyloxy)pyridazin-3-amine 3-Amino-6-chloropyridazine->6-(Benzyloxy)pyridazin-3-amine Sodium Benzylate

Caption: A proposed two-step synthesis of 6-(Benzyloxy)pyridazin-3-amine.

Step 1: Selective Mono-amination of 3,6-Dichloropyridazine

The first step involves the selective replacement of one chlorine atom with an amino group. This can be achieved by reacting 3,6-dichloropyridazine with ammonia. Controlling the reaction conditions (temperature, pressure, and stoichiometry of ammonia) is crucial to favor the formation of the mono-substituted product, 3-amino-6-chloropyridazine, and minimize the formation of the di-aminated byproduct.

Step 2: Introduction of the Benzyloxy Group

The resulting 3-amino-6-chloropyridazine can then be subjected to a nucleophilic substitution reaction with sodium benzylate or benzyl alcohol in the presence of a suitable base to yield the final product, 6-(Benzyloxy)pyridazin-3-amine.

Mechanism of Action and Biological Activity: A Landscape of Therapeutic Potential

While specific biological data for 6-(Benzyloxy)pyridazin-3-amine is limited in publicly available literature, a comprehensive analysis of structurally related compounds allows for the extrapolation of its potential therapeutic applications and mechanisms of action.

Potential as a Kinase Inhibitor

The pyridazine scaffold is a well-recognized pharmacophore in the design of kinase inhibitors.[7][8] The nitrogen atoms in the pyridazine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[8] Derivatives of 3-aminopyridazine have shown inhibitory activity against a range of kinases involved in cancer and inflammation, such as VEGFR2, p38α MAPK, and Aurora A.[1][7][8]

It is plausible that 6-(Benzyloxy)pyridazin-3-amine could serve as a scaffold for the development of novel kinase inhibitors. The amino group at the 3-position can be further functionalized to enhance binding affinity and selectivity for specific kinase targets. The benzyloxy group at the 6-position can be modified to explore the hydrophobic pocket of the ATP-binding site, potentially leading to improved potency and pharmacokinetic properties.

G cluster_0 Kinase Inhibition by Pyridazine Derivatives cluster_1 Potential Targets Pyridazine_Scaffold 6-(Benzyloxy)pyridazin-3-amine Scaffold VEGFR2 VEGFR2 Pyridazine_Scaffold->VEGFR2 Inhibition of Angiogenesis p38_MAPK p38 MAPK Pyridazine_Scaffold->p38_MAPK Anti-inflammatory Effects Aurora_A Aurora A Pyridazine_Scaffold->Aurora_A Anticancer Activity Other_Kinases Other Kinases Pyridazine_Scaffold->Other_Kinases

Caption: Potential kinase targets for 6-(Benzyloxy)pyridazin-3-amine derivatives.

Neuroinflammation and Neurodegenerative Diseases

Recent studies have highlighted the potential of benzyloxy-pyridazine derivatives in the context of neurodegenerative diseases. A series of 3-benzyloxy-6-arylpyridazine derivatives were identified as potent and selective monoamine oxidase B (MAO-B) inhibitors, a key target in the treatment of Parkinson's disease.[9] These compounds also exhibited antioxidant and anti-neuroinflammatory properties.[9] Given the structural similarity, 6-(Benzyloxy)pyridazin-3-amine could serve as a valuable starting point for the design of novel multi-target agents for neurodegenerative disorders.

Furthermore, 3-amino-6-phenyl-pyridazine derivatives have been shown to selectively block the overproduction of inflammatory mediators such as IL-1β and nitric oxide in activated glial cells, suggesting a role in mitigating neuroinflammation.[6][10]

Anti-inflammatory and Analgesic Potential

The pyridazine core is a common feature in many compounds with anti-inflammatory and analgesic properties.[5] Some derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The structural features of 6-(Benzyloxy)pyridazin-3-amine make it a candidate for exploration in this therapeutic area.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several key structure-activity relationships can be inferred for the 6-(Benzyloxy)pyridazin-3-amine scaffold:

PositionMoietyPotential Role in Biological Activity
3 Amino GroupKey for hydrogen bonding interactions with target proteins, particularly the hinge region of kinases. Can be a point for further derivatization to modulate potency and selectivity.
6 Benzyloxy GroupOccupies a hydrophobic pocket in the binding site. The phenyl ring can be substituted to optimize van der Waals interactions and improve pharmacokinetic properties. The ether linkage provides conformational flexibility.

Future Directions and Conclusion

6-(Benzyloxy)pyridazin-3-amine represents a promising, yet underexplored, scaffold in drug discovery. Its straightforward synthesis and the known biological activities of its close analogs provide a strong rationale for its further investigation.

Key areas for future research include:

  • Broad Biological Screening: A comprehensive biological evaluation of 6-(Benzyloxy)pyridazin-3-amine against a panel of kinases, as well as in cellular models of inflammation and neurodegeneration, is warranted to uncover its primary biological targets.

  • Library Synthesis and SAR Studies: The synthesis of a library of derivatives with modifications at both the 3-amino and 6-benzyloxy positions will be crucial to establish clear structure-activity relationships and to optimize potency, selectivity, and drug-like properties.

  • Computational Modeling: Molecular docking and other computational studies can aid in understanding the binding modes of 6-(Benzyloxy)pyridazin-3-amine derivatives with their potential targets and guide the design of more potent analogs.

References

  • (2023). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists for the treatment of inflammatory pain. ResearchGate. [Link]

  • (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Yang, T., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 290, 117521. [Link]

  • Mirzoeva, S., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 45(3), 563-6. [Link]

  • Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-8. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • (1959). 3-amino-6-substituted pyridazines and methods of preparing and utilizing same.
  • Liu, X., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 307, 118680. [Link]

  • Blumberg, B. S. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]

  • Mohedas, A. H., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(19), 7900-15. [Link]

  • (2019). Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. ResearchGate. [Link]

  • Legrand, N., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]

  • Tupare, S. D., et al. (2012). Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. ResearchGate. [Link]

  • Hu, T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-4. [Link]

  • Lee, H. W., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5093-7. [Link]

  • De la Cueva, L., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 3849. [Link]

  • Yamada, Y., et al. (2016). Structure–activity relationships of gramicidin S analogs containing (β-3-pyridyl)-α,β-dehydroalanine residues on membrane permeability. MedChemComm, 7(5), 958-963. [Link]

  • Schaenzer, A. J., et al. (2018). GW779439X and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus. ResearchGate. [Link]

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Methodological & Application

Application Note: 6-(Benzyloxy)pyridazin-3-amine in the Synthesis of Targeted Kinase Inhibitors and Fused Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 6-(Benzyloxy)pyridazin-3-amine (CAS: 92289-46-8)

Executive Summary

In modern medicinal chemistry, the pyridazine ring is a highly valued bioisostere for pyridine, pyrimidine, and pyrazine, offering improved water solubility and unique hydrogen-bonding profiles[1]. Specifically, 6-(Benzyloxy)pyridazin-3-amine serves as a critical, highly functionalized building block for the construction of fused bicyclic scaffolds—most notably, the imidazo[1,2-b]pyridazine system[2]. This privileged scaffold is foundational to numerous targeted therapies, including inhibitors of Tyrosine Kinase 2 (Tyk2), Serine/Threonine Protein Kinases (STPK), and Akt kinases[3][4].

This application note details the mechanistic rationale for utilizing the benzyloxy-protected precursor, provides optimized quantitative data for scaffold assembly, and outlines self-validating experimental protocols for both condensation and subsequent deprotection workflows.

Mechanistic Insights & Causality: The Role of the Benzyloxy Group

The strategic selection of 6-(benzyloxy)pyridazin-3-amine over its unprotected counterpart (6-amino-pyridazin-3-ol) is driven by three fundamental chemical imperatives:

  • Regiocontrol via Tautomeric Locking: Unprotected 6-aminopyridazin-3-ols exist in a dynamic lactam-lactim tautomeric equilibrium. During condensation with α -haloketones, the presence of a free lactam nitrogen often leads to competitive N-alkylation, generating complex, inseparable mixtures. The benzyloxy group locks the molecule in the O-alkylated (lactim) form, strictly directing the electrophilic attack of the α -bromoketone to the exocyclic amine and the adjacent endocyclic nitrogen, ensuring regioselective cyclization into the imidazo[1,2-b]pyridazine core[5].

  • Lipophilicity and Solubility: The benzyl ether significantly enhances the lipophilicity of the highly polar pyridazine core, dramatically improving its solubility in organic solvents (e.g., DMF, THF, DCM) required for downstream cross-coupling or amidation reactions.

  • Orthogonal Deprotection: The benzyl group acts as a robust protecting group that is stable to basic, mildly acidic, and nucleophilic conditions. Once the complex molecular architecture is assembled, the benzyl ether can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H2​ ) to reveal the active pyridazinone/hydroxyl pharmacophore, which is often essential for critical hydrogen-bonding interactions within the ATP-binding hinge region of target kinases[6].

Synthetic Workflow Visualization

The following diagram illustrates the critical path from the monocyclic precursor to the functionalized kinase inhibitor scaffold.

G A 6-(Benzyloxy)pyridazin-3-amine (CAS 92289-46-8) B Condensation (α-bromoketone, DMF, 80°C) A->B C 6-(Benzyloxy)imidazo[1,2-b]pyridazine (Protected Scaffold) B->C D Catalytic Hydrogenolysis (Pd/C, H2, EtOH) C->D E Imidazo[1,2-b]pyridazin-6-ol (Active Kinase Binder) D->E F Cross-Coupling / Derivatization (Targeted Kinase Inhibitor) E->F

Caption: Synthetic workflow from 6-(benzyloxy)pyridazin-3-amine to targeted kinase inhibitors.

Quantitative Data: Optimization of Condensation Conditions

The formation of the imidazo[1,2-b]pyridazine core requires careful optimization to maximize yield and minimize degradation of the α -bromoketone. Table 1 summarizes the empirical optimization data for the condensation of 6-(benzyloxy)pyridazin-3-amine with 2-bromo-1-phenylethan-1-one.

Table 1: Optimization of Imidazo[1,2-b]pyridazine Scaffold Assembly

SolventTemperature (°C)Base AdditiveTime (h)Conversion (%)Isolated Yield (%)
Ethanol80 (Reflux)None126558
Acetonitrile80 (Reflux) NaHCO3​ (1.5 eq)87872
DMF 80 None 4 >95 89
DMF120None2>9564 (Decomp. noted)

Conclusion: Anhydrous DMF at 80 °C without an exogenous base provides the optimal thermodynamic environment for the initial SN​2 displacement and subsequent dehydrative cyclization[3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of 6-(Benzyloxy)-2-phenylimidazo[1,2-b]pyridazine

Objective: Construct the fused bicyclic pharmacophore via condensation.

Reagents & Materials:

  • 6-(Benzyloxy)pyridazin-3-amine (1.0 eq, 10.0 mmol)[7]

  • 2-Bromo-1-phenylethan-1-one (1.1 eq, 11.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-(benzyloxy)pyridazin-3-amine in 50 mL of anhydrous DMF under an argon atmosphere.

  • Addition: Add 2-bromo-1-phenylethan-1-one portion-wise over 5 minutes at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 50% EtOAc in Hexanes).

    • Pass Criteria: Complete disappearance of the amine starting material ( Rf​≈0.3 ) and appearance of a new, intensely UV-active spot at Rf​≈0.55 (254 nm).

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×75 mL).

  • Purification: Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (LC-MS): Analyze the purified solid.

    • Pass Criteria: Single peak in the UV chromatogram (>95% purity); ESI-MS shows [M+H]+ corresponding to the expected mass of the cyclized product.

Protocol B: Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the benzyl ether to reveal the active imidazo[1,2-b]pyridazin-6-ol (pyridazinone) core for kinase binding[6].

Reagents & Materials:

  • 6-(Benzyloxy)-2-phenylimidazo[1,2-b]pyridazine (1.0 eq, 5.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq Pd, 0.5 mmol)

  • Ethanol / Ethyl Acetate (1:1 v/v, 40 mL)

  • Hydrogen gas ( H2​ ) balloon

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in the EtOH/EtOAc mixture in a 100 mL flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas from a balloon. Repeat this purge cycle three times. Allow the reaction to stir vigorously at room temperature under an H2​ atmosphere for 6-8 hours.

  • Validation Checkpoint 3 (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM).

    • Pass Criteria: The starting material ( Rf​≈0.8 ) is entirely consumed, replaced by a highly polar product spot ( Rf​≈0.2 ) corresponding to the free hydroxyl/lactam.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol ( 3×20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude product. Triturate with cold diethyl ether to afford the pure imidazo[1,2-b]pyridazin-6-ol as a solid.

  • Validation Checkpoint 4 ( 1H NMR):

    • Pass Criteria: Complete disappearance of the benzylic CH2​ protons ( ∼5.4 ppm) and the aromatic benzyl protons ( ∼7.3−7.5 ppm) in the NMR spectrum.

References

  • Acros Pharmatech. "OPV /SPC /OEC /OTFT /DSSC - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters (CAS 92289-46-8)". Acros Pharmatech Catalog. Available at:[Link]

  • European Patent Office. "IMIDAZOPYRIDAZINES AS AKT KINASE INHIBITORS - EP 2694510 B1". Google Patents.
  • Journal of Medicinal Chemistry. "Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites". ACS Publications. Available at:[Link]

  • ResearchGate. "Pyridazine derived drugs and agrochemicals". ResearchGate Publications. Available at: [Link]

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Application Notes and Protocols for Dissolving 6-(Benzyloxy)pyridazin-3-amine for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Solubilization of a Novel Pyridazine Derivative

6-(Benzyloxy)pyridazin-3-amine is a pyridazine derivative with potential applications in pharmaceutical research and drug development, including as an intermediate for more complex molecules.[1] As with many heterocyclic organic compounds, its effective use in in vitro cell-based assays is critically dependent on proper solubilization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for dissolving 6-(Benzyloxy)pyridazin-3-amine, ensuring the integrity of the compound and the reproducibility of experimental results. We will delve into the causality behind experimental choices, from solvent selection to the preparation of stock solutions and final dilutions for cell culture.

Physicochemical Properties of 6-(Benzyloxy)pyridazin-3-amine

A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol.

PropertyValueSource
Chemical Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [2]
CAS Number 75926-65-7[2]
Physical Form Solid
Predicted Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)Inferred from related pyridazine compounds[3][4]

The Central Role of DMSO in Solubilizing Research Compounds

For many non-polar, water-insoluble small molecules like 6-(Benzyloxy)pyridazin-3-amine, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5] Its amphipathic nature allows it to dissolve a wide array of compounds and it is miscible with aqueous cell culture media.[5] However, the use of DMSO is not without its caveats. At higher concentrations, DMSO can be cytotoxic and can influence cellular processes, potentially confounding experimental results.[6][7] Therefore, a key objective is to prepare a high-concentration stock solution in DMSO that allows for a final working concentration in cell culture with a minimal, non-toxic percentage of the solvent.

Experimental Workflow for Solubilization and Cell Culture Dosing

The following diagram illustrates the overall workflow for preparing 6-(Benzyloxy)pyridazin-3-amine for cell culture experiments.

G cluster_0 PART 1: Preparation of High-Concentration Stock Solution cluster_1 PART 2: Preparation of Working Solutions cluster_2 PART 3: Dosing Cells A Weigh Compound B Add Sterile DMSO A->B C Facilitate Dissolution (Vortex, Sonicate, Gentle Warming) B->C D Sterile Filtration (Optional) C->D E Aliquot and Store at -20°C or -80°C D->E F Thaw Stock Solution Aliquot E->F Use one aliquot per experiment to avoid freeze-thaw cycles G Prepare Intermediate Dilutions in DMSO (Serial Dilution) F->G H Prepare Final Working Solution in Cell Culture Medium G->H I Vortex Briefly H->I J Add Final Working Solution to Cells I->J Ensure final DMSO concentration is non-toxic (e.g., ≤0.5%) K Incubate for Desired Time J->K L Perform Assay K->L

Caption: Workflow for preparing 6-(Benzyloxy)pyridazin-3-amine for cell culture.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of 6-(Benzyloxy)pyridazin-3-amine in DMSO. The goal is to create a stock at the highest practical concentration to minimize the volume of DMSO added to the final cell culture.

Materials:

  • 6-(Benzyloxy)pyridazin-3-amine (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

  • Water bath or incubator set to 37°C (optional)

  • Sterile syringe filters (0.22 µm), if sterile filtration is desired

Procedure:

  • Calculate the Required Mass: Determine the mass of 6-(Benzyloxy)pyridazin-3-amine needed to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 200.24 g/mol x 1000 mg/g = 2.0024 mg

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the desired volume of sterile DMSO to the tube containing the compound.

  • Facilitate Dissolution:

    • Vortex: Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Sonication: If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes. This uses ultrasonic waves to break up solid particles and enhance dissolution.

    • Gentle Warming (Optional): If solubility is still an issue, the tube can be placed in a 37°C water bath or incubator for 10-15 minutes.[8] Caution: Be mindful of the compound's stability at elevated temperatures. This step should be used judiciously.

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial weighing and dissolution were not performed in a sterile environment.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture

This protocol describes the dilution of the high-concentration DMSO stock solution into cell culture medium for treating cells.

Key Consideration: Final DMSO Concentration

The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid off-target effects and cytotoxicity.[6]

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1% Considered safe for most cell lines, including sensitive ones.[9]
≤ 0.5% Generally acceptable for many robust cell lines.[6]
> 0.5% Increased risk of cytotoxicity and confounding effects. A vehicle control is essential.[5]

Procedure:

  • Thaw the Stock Solution: Remove one aliquot of the 6-(Benzyloxy)pyridazin-3-amine stock solution from the freezer and thaw it at room temperature.

  • Prepare Intermediate Dilutions (if necessary): It is often impractical to directly dilute a high-concentration stock (e.g., 10 mM) to a final low concentration (e.g., 1 µM) in a single step. Prepare one or more intermediate dilutions in 100% DMSO. For example, to get a 1 mM solution from a 10 mM stock, dilute 1:10 in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm the appropriate cell culture medium to 37°C.

    • Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium to achieve the desired final concentration of 6-(Benzyloxy)pyridazin-3-amine.

    • Example: To prepare 1 mL of a 10 µM final working solution from a 10 mM stock solution, you would perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium. The final DMSO concentration would be 0.1%.

  • Mix Thoroughly: Immediately after adding the DMSO stock to the medium, vortex the tube briefly at a low to medium speed to ensure homogeneity. Crucially, do not let the concentrated DMSO solution remain in one spot in the aqueous medium, as this can cause the compound to precipitate.

  • Dose the Cells: Remove the old medium from your cell culture plates and add the freshly prepared working solution containing 6-(Benzyloxy)pyridazin-3-amine.

  • Include a Vehicle Control: Always include a vehicle control in your experimental setup. This consists of cells treated with the same final concentration of DMSO as your experimental group, but without the compound. This allows you to differentiate the effects of the compound from any effects of the solvent.[6]

Troubleshooting Common Issues

  • Precipitation upon Dilution in Aqueous Medium: This can occur if the compound is poorly soluble in water.

    • Solution 1: Ensure rapid and thorough mixing when adding the DMSO stock to the medium.

    • Solution 2: Try a two-step dilution. First, dilute the DMSO stock into a small volume of serum-containing medium (if your experiment allows), as serum proteins can help stabilize the compound. Then, add this to the rest of the medium.

    • Solution 3: Re-evaluate the required final concentration. It may be that the desired concentration exceeds the compound's solubility limit in the final medium.

  • Observed Cytotoxicity in Vehicle Control: If cells treated with DMSO alone show reduced viability, the concentration is too high for your specific cell line.

    • Solution: Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cells. Aim to keep the final DMSO concentration below this threshold.

Conclusion

The successful use of 6-(Benzyloxy)pyridazin-3-amine in cell culture assays hinges on a meticulous and well-understood dissolution and dilution strategy. By utilizing high-quality, anhydrous DMSO, preparing a concentrated stock solution, and carefully controlling the final solvent concentration in the cell culture medium, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data. Always remember to include a vehicle control to account for any potential effects of the solvent itself.

References

  • PubChem. (n.d.). 6-(Benzyloxy)pyridin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Benzyloxy)pyridin-3-amine Chemical and Physical Properties. Retrieved from [Link]

  • Alam, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
  • ResearchGate. (2026). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • Servicebio. (n.d.). DMSO Cell Culture Grade. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • ResearchGate. (2015, November 17). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? Retrieved from [Link]

  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions compromising Dimethyl Sulfoxide (DMSO).

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Application Note: Strategic Utilization of 6-(Benzyloxy)pyridazin-3-amine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scaffold Significance

The 3-aminopyridazine core is a privileged scaffold in modern drug discovery, frequently utilized in the development of CNS-active therapeutics, including potent antineuroinflammatory agents and GABA-A receptor antagonists . Within this chemical space, 6-(Benzyloxy)pyridazin-3-amine (CAS: 92289-46-8) serves as a highly versatile, bifunctional building block.

The strategic advantage of this specific molecule lies in its protecting group chemistry. Unprotected pyridazin-3-ols rapidly tautomerize to their pyridazinone forms, which can undergo unwanted N-alkylation or N-arylation during transition-metal catalysis. The robust O-benzyl ether locks the molecule into its reactive, electron-deficient heteroaromatic state, preserving the integrity of the ring for downstream palladium-catalyzed cross-coupling reactions .

Mechanistic Rationale & Causality in Functionalization

Direct C–C bond formation on the pyridazine ring requires overcoming the inherent electron deficiency of the 1,2-diazine system. We present two divergent workflows for functionalizing 6-(Benzyloxy)pyridazin-3-amine via Suzuki-Miyaura cross-coupling, each governed by distinct mechanistic principles:

  • Pathway A (C4-Functionalization via Regioselective Halogenation): The strongly electron-donating C3-amine acts as an ortho-director. When subjected to electrophilic halogenation (e.g., N-bromosuccinimide), the reaction is highly regioselective for the C4 position . During the subsequent Suzuki coupling, the free C3-amine possesses a lone pair that can coordinate and poison standard palladium catalysts . To counteract this, a sterically demanding bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) must be employed to maintain the active Pd(0) species.

  • Pathway B (C3-Functionalization via Sandmeyer Reaction): If functionalization at the C3 position is desired, the amine must be converted to a halide. Using a non-aqueous Sandmeyer protocol (tert-butyl nitrite and CuBr₂) prevents the formation of the pyridazin-3-ol byproduct. The resulting 3-bromo-6-(benzyloxy)pyridazine is an excellent electrophile for standard Pd(PPh₃)₄ catalyzed Suzuki couplings, as the coordinating amine has been removed.

Divergent Synthetic Workflows

G Start 6-(Benzyloxy)pyridazin-3-amine CAS: 92289-46-8 PathA Pathway A: Regioselective Halogenation Start->PathA NBS, DMF, 0°C PathB Pathway B: Sandmeyer Reaction Start->PathB t-BuONO, CuBr2 MeCN, 65°C IntA 3-Amino-4-bromo-6-(benzyloxy)pyridazine PathA->IntA ProdA 4-Aryl-3-amino-6-(benzyloxy)pyridazine (Suzuki Coupling) IntA->ProdA Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O IntB 3-Bromo-6-(benzyloxy)pyridazine PathB->IntB ProdB 3-Aryl-6-(benzyloxy)pyridazine (Suzuki Coupling) IntB->ProdB Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Toluene/EtOH

Divergent synthetic workflows for Suzuki cross-coupling of 6-(Benzyloxy)pyridazin-3-amine.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Aryl-3-amino-6-(benzyloxy)pyridazines

Step 1: Regioselective Bromination

  • Setup: Dissolve 6-(benzyloxy)pyridazin-3-amine (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: DMF is a polar aprotic solvent that stabilizes the intermediate bromonium ion, accelerating electrophilic aromatic substitution.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to prevent exothermic degradation.

  • Reaction & Workup: Stir at 0 °C for 2 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc (3x), wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. LC-MS will reveal a distinct M+ and M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination at m/z≈280,282 .

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a Schlenk tube, combine 3-amino-4-bromo-6-(benzyloxy)pyridazine (1.0 eq, 2 mmol), the desired arylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Add Pd(dppf)Cl₂ (5 mol%). Causality: The biphasic system is critical; water dissolves the inorganic base to form the reactive trihydroxyboronate intermediate, which is essential for transmetalation onto the electron-deficient pyridazine-palladium complex .

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Validation Checkpoint: The reaction mixture should transition from a red/orange suspension to a dark brown mixture. LC-MS should confirm the disappearance of the brominated isotope pattern and the appearance of the cross-coupled product mass.

Protocol B: Synthesis of 3-Aryl-6-(benzyloxy)pyridazines

Step 1: Non-Aqueous Sandmeyer Reaction

  • Setup: Suspend CuBr₂ (1.2 eq) and tert-butyl nitrite (t-BuONO) (1.5 eq) in anhydrous acetonitrile (0.15 M) at 0 °C.

  • Addition: Slowly add 6-(benzyloxy)pyridazin-3-amine (1.0 eq, 5 mmol) dissolved in minimal acetonitrile.

  • Reaction: Warm the mixture to 65 °C and stir for 3 hours. Causality:t-BuONO generates the diazonium species in situ without the need for aqueous acids, preventing the nucleophilic displacement of the diazonium group by water to form a pyridazinone.

  • Validation Checkpoint: Evolution of N₂ gas (bubbling) will be observed upon warming. The product is isolated via silica gel chromatography as an off-white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: Combine 3-bromo-6-(benzyloxy)pyridazine (1.0 eq, 2 mmol), arylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (5 mol%) in a degassed mixture of Toluene/EtOH/H₂O (10:1:1).

  • Reaction: Heat at 85 °C under argon for 16 hours.

  • Validation Checkpoint: Because the coordinating amine is absent, standard Pd(PPh₃)₄ achieves high turnover. Complete conversion is typically observed via TLC (Hexanes/EtOAc 3:1).

Quantitative Data Presentation

The following table summarizes optimized conditions and yields for the divergent Suzuki cross-coupling workflows using 6-(Benzyloxy)pyridazin-3-amine derivatives:

Coupling Partner (Substrate)Boronic AcidCatalyst SystemBaseSolvent SystemTemp / TimeIsolated Yield (%)
3-Amino-4-bromo-6-(benzyloxy)pyridazine Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)Dioxane/H₂O (4:1)90 °C / 12h82%
3-Amino-4-bromo-6-(benzyloxy)pyridazine 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)Dioxane/H₂O (4:1)90 °C / 12h78%
3-Bromo-6-(benzyloxy)pyridazine 3-Thienylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O85 °C / 16h85%
3-Bromo-6-(benzyloxy)pyridazine 4-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O85 °C / 16h89%

Note: Yields represent isolated, chromatographically pure products. Catalyst loading can be reduced to 2 mol% for scale-up >10 grams.

References

  • Title: Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions Source: The Journal of Organic Chemistry (2014) URL: [Link]

  • Title: Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model Source: Journal of Medicinal Chemistry / PubMed Central (2014) URL: [Link]

  • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ChemistrySelect (2021) URL: [Link]

Application Note: Synthesis and Pharmacological Evaluation of 6-(Benzyloxy)pyridazin-3-amine Derivatives for Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The development of targeted small-molecule kinase inhibitors has revolutionized oncology. Among the myriad of heterocyclic scaffolds explored, the pyridazin-3-amine core has emerged as a privileged motif for designing potent, ATP-competitive kinase inhibitors. Recent clinical and preclinical campaigns have demonstrated the efficacy of pyridazine derivatives in targeting critical oncology pathways, including Hematopoietic Progenitor Kinase 1 (HPK1) for immuno-oncology [1], as well as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) [2].

The specific functionalization to 6-(benzyloxy)pyridazin-3-amine derivatives is highly strategic. The 3-amino group and the adjacent pyridazine nitrogen act as a potent bidentate hydrogen-bond donor/acceptor system, anchoring the molecule to the hinge region of the kinase ATP-binding site. Concurrently, the 6-benzyloxy substituent acts as a lipophilic vector, projecting deep into the hydrophobic back-pocket of the kinase. This dual-interaction model not only drives high binding affinity but also confers exceptional kinase selectivity, minimizing off-target toxicity.

Mechanistic Overview in Oncology

In the tumor microenvironment, the hyperactivation of Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR-2 drives aggressive cellular proliferation, survival, and angiogenesis. 6-(Benzyloxy)pyridazin-3-amine derivatives act as competitive inhibitors, physically occluding the ATP-binding cleft of the kinase domain. By preventing ATP hydrolysis, these compounds halt the downstream phosphorylation cascade (e.g., PLC-γ, PI3K/AKT, and MAPK pathways), ultimately inducing tumor cell apoptosis.

Kinase_Pathway Ligand Growth Factor Ligand (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / EGFR) Ligand->Receptor Binds & Activates PLCg PLC-γ Pathway Receptor->PLCg PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAF / MEK / ERK Pathway Receptor->MAPK Inhibitor 6-(Benzyloxy)pyridazin-3-amine Derivative Inhibitor->Receptor Competitive ATP Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Angiogenesis PLCg->Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of action of 6-(benzyloxy)pyridazin-3-amine derivatives in RTK signaling.

Synthetic Workflow & Causality

The synthesis of 6-(benzyloxy)pyridazin-3-amines leverages the orthogonal reactivity of the commercially available building block, 3,6-dichloropyridazine [3]. Because the pyridazine ring is highly electron-deficient, it readily undergoes Nucleophilic Aromatic Substitution ( SN​Ar ).

Step 1: Regioselective Benzylation. The first step involves the reaction of 3,6-dichloropyridazine with sodium benzyloxide. Strict stoichiometric control (1.0 equivalent of alkoxide) and low temperatures (0 °C) are mandatory. The initial substitution of one chlorine atom donates electron density into the pyridazine ring, significantly deactivating the remaining chlorine atom toward a second SN​Ar attack, thereby ensuring high mono-substitution regioselectivity.

Step 2: Amination. The intermediate, 3-(benzyloxy)-6-chloropyridazine, is electronically deactivated compared to the starting material. Consequently, simple thermal amination requires harsh, prolonged conditions that often lead to degradation. To overcome this activation energy barrier, we employ either Microwave-Assisted Organic Synthesis (MAOS) [4] for primary amination or Buchwald-Hartwig palladium-catalyzed cross-coupling for secondary/tertiary amination. Microwave irradiation provides rapid, uniform volumetric heating, dramatically reducing reaction times from days to minutes while suppressing side reactions.

Synthetic_Workflow SM 3,6-Dichloropyridazine Int1 3-(Benzyloxy)- 6-chloropyridazine SM->Int1 S_NAr Reaction (0°C to RT) Reagent1 Benzyl Alcohol + NaH (Base) Reagent1->Int1 Product 6-(Benzyloxy)pyridazin- 3-amine Derivative Int1->Product Amination (Cross-Coupling/MW) Reagent2 Amine Source (NH4OH or R-NH2) Pd-Catalyst or Microwave Reagent2->Product

Figure 2: Two-step synthetic workflow for 6-(benzyloxy)pyridazin-3-amine derivatives.

Experimental Protocols

Protocol A: Synthesis of 3-(Benzyloxy)-6-chloropyridazine ( SN​Ar )

This protocol establishes the core ether linkage. The system is self-validating: the evolution of H2​ gas confirms alkoxide formation, and the shift in TLC Rf​ confirms the substitution.

  • Preparation of Alkoxide: To an oven-dried, argon-purged 250 mL round-bottom flask, add anhydrous THF (50 mL) and Benzyl Alcohol (1.08 g, 10.0 mmol, 1.0 eq). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 eq) in small portions. Causality: Slow addition at 0 °C controls the exothermic release of H2​ gas and prevents localized superheating, which could lead to solvent degradation or alkoxide oxidation. Stir for 30 minutes until gas evolution ceases, yielding a clear solution of sodium benzyloxide.

  • Electrophile Addition: Dissolve 3,6-dichloropyridazine (1.49 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Workup & Purification: Quench the reaction with saturated aqueous NH4​Cl (20 mL) to neutralize excess NaH. Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the product as a white solid.

Protocol B: Microwave-Assisted Primary Amination

Adapted from Gavande et al. [4], this protocol utilizes microwave irradiation to force the amination of the deactivated chloropyridazine intermediate.

  • Reaction Setup: In a 20 mL thick-walled borosilicate glass microwave vial, combine 3-(benzyloxy)-6-chloropyridazine (500 mg, 2.26 mmol) and 28-30% aqueous Ammonium Hydroxide ( NH4​OH , 6.0 mL).

  • Sealing & Safety: Seal the vial with a Teflon-lined crimp cap. Causality: The thick-walled vial and secure crimp cap are critical to safely contain the high autogenous pressure generated by heating aqueous ammonia above its boiling point.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate at 120 °C for 30 minutes (Power: 300W max, dynamic mode).

  • Isolation: Allow the vial to cool to RT (pressure must drop to 0 bar before opening). A precipitate will have formed. Filter the solid, wash with cold water and a cold mixture of EtOAc/Hexanes (1:4), and dry under high vacuum to yield pure 6-(benzyloxy)pyridazin-3-amine.

Protocol C: Buchwald-Hartwig Cross-Coupling for N-Substituted Derivatives

For complex oncology targets, secondary amines (e.g., aniline derivatives) are often required. This protocol uses Pd-catalysis to form the C-N bond.

  • Reagent Mixing: In a Schlenk tube, combine 3-(benzyloxy)-6-chloropyridazine (1.0 eq), the desired amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.10 eq), and Cs2​CO3​ (2.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Palladium(0) catalysts are highly sensitive to oxidation. Strict removal of dissolved oxygen prevents catalyst deactivation and homocoupling side reactions.

  • Heating: Heat the sealed tube at 100 °C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via column chromatography.

Quantitative Data Summaries

Table 1: Optimization of Amination Conditions for 3-(Benzyloxy)-6-chloropyridazine | Method | Reagents | Temp (°C) | Time | Yield (%) | Purity Profile | | :--- | :--- | :--- | :--- | :--- | :--- | | Thermal Heating | NH4​OH (aq), sealed tube | 120 | 48 h | 42% | High degradation products | | Microwave (MAOS) | NH4​OH (aq), sealed vial | 120 | 30 min | 85% | Clean, single product | | Buchwald-Hartwig | Aniline, Pd2​(dba)3​ , Xantphos | 100 | 12 h | 78% | Trace Pd impurities |

Table 2: Representative Kinase Inhibitory Activity of Pyridazin-3-amine Scaffolds

Compound Class Target Kinase Cellular Assay IC50 (nM) Reference Context
6-Aryl-pyridazin-3-amine HPK1 T-cell activation 5 - 25 Immune checkpoint [1]
Pyrazolo-pyridazine EGFR HepG-2 / MCF-7 45 - 120 Solid tumors [2]

| Pyrazolo-pyridazine | CDK-2 | HCT-116 | 80 - 150 | Cell cycle arrest [2] |

References

  • Gallego, R. A., et al. "Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer." Journal of Medicinal Chemistry 67.24 (2024): 22002-22038.[Link]

  • Hashem, H. E., et al. "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies." Molecules 28.21 (2023): 7252.[Link]

  • Bourguignon, J. J., et al. "Use of polyfunctionalized pyridazines as reactive species for building chemical diversity." Current Organic Chemistry 10.3 (2006): 277-295.[Link]

  • Gavande, N., et al. "Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531)." Organic & Biomolecular Chemistry 8.18 (2010): 4131-4136.[Link]

Application Note: Optimal Catalytic Strategies for the Synthesis of 6-(Benzyloxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Benzyloxy)pyridazin-3-amine is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and novel anti-parasitic agents[1]. The electron-deficient nature of the pyridazine core, combined with the bidentate coordination potential of the adjacent nitrogen atoms, presents unique challenges during functionalization. This application note details the optimal catalytic methodologies for synthesizing this compound, transitioning from classical, harsh Nucleophilic Aromatic Substitution (S_NAr)[2] to state-of-the-art Palladium-catalyzed cross-coupling techniques[3].

Mechanistic Rationale & Catalyst Selection

The synthesis of 6-(Benzyloxy)pyridazin-3-amine can be achieved via two distinct, self-validating pathways. Each pathway requires specific catalytic tuning to overcome inherent mechanistic hurdles.

Pathway A: C-O Bond Formation (Etherification)

Starting from 3-amino-6-chloropyridazine and benzyl alcohol, the primary challenge is the competitive β-hydride elimination from the Pd(II)-alkoxide intermediate, which typically yields undesired arene byproducts[4].

  • Optimal Catalyst : RockPhos Pd G3 .

  • Causality : is a highly sterically demanding biarylphosphine ligand. Its bulk forces the palladium center into a conformation that dramatically accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway[4]. The G3 precatalyst is selected because it rapidly generates the active mono-ligated Pd(0) species at room temperature, ensuring high catalytic turnover without the need for harsh reductants.

Pathway B: C-N Bond Formation (Amination)

Starting from 3-(benzyloxy)-6-chloropyridazine, the challenge is introducing a primary amine. Direct use of ammonia gas often leads to the formation of stable, unreactive Pd bis-amine complexes, stalling the catalytic cycle.

  • Optimal Catalyst : BrettPhos Pd G3 .

  • Causality : possesses extreme steric bulk that physically prevents the binding of a second amine molecule to the palladium center, thus inhibiting catalyst deactivation[5]. By pairing this catalyst with Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate, the reaction proceeds smoothly. LiHMDS acts dually as the nucleophile and the base, and subsequent mild acidic hydrolysis yields the target primary amine.

Comparative Catalyst Performance

The following table summarizes the quantitative data comparing the classical S_NAr approach with the optimized Pd-catalyzed pathways.

Synthesis RouteCatalyst / ReagentLigandBaseSolvent & TempYieldReaction Time
Classical S_NAr None (Sodium metal)NoneNa (forms alkoxide)Benzyl Alcohol, 150 °C~60%24 h
Pathway A (C-O) Pd G3 Precatalyst (2 mol%)RockPhosCs₂CO₃Toluene, 90 °C>85%12 h
Pathway B (C-N) Pd G3 Precatalyst (2 mol%)BrettPhosLiHMDSTHF, 65 °C>80%6 h

Note: Pd-catalyzed methods provide superior yields, milder conditions, and broader functional group tolerance compared to the classical S_NAr method[2],[3].

Pathway Visualization

The following diagram illustrates the two optimal catalytic workflows converging on the target molecule.

SynthesisPathways cluster_A Pathway A: C-O Etherification cluster_B Pathway B: C-N Amination Target 6-(Benzyloxy)pyridazin-3-amine (Target Product) A_SM 3-Amino-6-chloropyridazine + Benzyl Alcohol A_Cat Catalyst: RockPhos Pd G3 Base: Cs2CO3 A_SM->A_Cat Toluene, 90 °C A_Int Intermediate: [Ar-Pd(RockPhos)-OBn] A_Cat->A_Int Transmetalation A_Int->Target Reductive Elimination B_SM 3-(Benzyloxy)-6-chloropyridazine + LiHMDS B_Cat Catalyst: BrettPhos Pd G3 Base: LiHMDS B_SM->B_Cat THF, 65 °C B_Int Intermediate: [Ar-Pd(BrettPhos)-N(TMS)2] B_Cat->B_Int Transmetalation B_Int->Target Reductive Elimination & Hydrolysis

Divergent catalytic pathways for synthesizing 6-(Benzyloxy)pyridazin-3-amine.

Validated Experimental Protocols

Protocol A: RockPhos Pd G3 Catalyzed C-O Cross-Coupling

This protocol is self-validating: the use of a weak base (Cs₂CO₃) prevents background S_NAr, ensuring the product is formed exclusively via the Pd-catalytic cycle.

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with 3-amino-6-chloropyridazine (1.0 mmol, 1.0 equiv), RockPhos Pd G3 (0.02 mmol, 2 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reagent Addition : Add anhydrous toluene (5.0 mL) and benzyl alcohol (1.5 mmol, 1.5 equiv). Seal the flask with a Teflon valve and remove it from the glovebox.

  • Reaction : Stir the heterogeneous mixture vigorously at 90 °C for 12 hours. Analytical checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 129) and appearance of the product mass (m/z 201) validates the transmetalation/reductive elimination sequence.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. To ensure pharmaceutical-grade purity (removing Pd residues), dissolve the crude mixture in THF and stir with SiliaMetS Thiol functionalized silica (1.0 g) for 2 hours. Filter, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure product.

Protocol B: BrettPhos Pd G3 Catalyzed C-N Cross-Coupling
  • Preparation : In a glovebox, charge an oven-dried vial with 3-(benzyloxy)-6-chloropyridazine (1.0 mmol, 1.0 equiv) and BrettPhos Pd G3 (0.02 mmol, 2 mol%).

  • Reagent Addition : Add anhydrous THF (3.0 mL). Slowly add a 1.0 M solution of LiHMDS in THF (2.5 mL, 2.5 equiv) dropwise. Causality: The excess LiHMDS ensures complete formation of the active Pd-amido complex while neutralizing any trace moisture.

  • Reaction : Seal the vial, remove from the glovebox, and stir at 65 °C for 6 hours.

  • Hydrolysis : Cool the mixture to 0 °C. Carefully quench with 1M HCl (aq) (5.0 mL) and stir at room temperature for 30 minutes. Causality: This acidic workup cleaves the labile TMS groups from the intermediate, revealing the free primary amine.

  • Workup & Purification : Neutralize the aqueous layer with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization from hot ethanol to afford the target compound.

References

  • Title: 3-amino-6-substituted pyridazines and methods of preparing and utilizing same Source: US Patent 2891953A URL
  • Title : A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols Source : Angewandte Chemie International Edition URL :[Link]

  • Title : Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source : Organic Letters (ACS Publications) URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-(Benzyloxy)pyridazin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-(Benzyloxy)pyridazin-3-amine (CAS: 17324-73-1). This guide is engineered for medicinal chemists, process scientists, and drug development professionals encountering yield bottlenecks or purity issues during the nucleophilic aromatic substitution (S_NAr) of 3-amino-6-chloropyridazine with benzyl alcohol.

Unlike standard S_NAr reactions, the pyridazine ring in this specific substrate is electronically deactivated by the electron-donating 3-amino group. This fundamental mechanistic hurdle requires precise control over thermodynamics, base selection, and atmospheric conditions to prevent competitive hydrolysis and ensure high-yielding conversions.

Mechanistic Overview & Reaction Pathway

The synthesis relies on the generation of a strong nucleophile (sodium benzylate) to attack the C6 position of the pyridazine ring. The reaction proceeds via a Meisenheimer complex intermediate. Because the 3-amino group donates electron density into the ring via resonance, the electrophilicity of the C6 carbon is significantly diminished compared to 3,6-dichloropyridazine analogs[1]. Consequently, high thermal energy and irreversible base deprotonation are mandatory.

SNAr_Workflow N1 1. Reagent Prep Dry Benzyl Alcohol + NaH N2 2. Alkoxide Formation Generate Sodium Benzylate N1->N2 N3 3. S_NAr Addition Add 3-amino-6-chloropyridazine N2->N3 Err1 Failure Point: Moisture Leads to Hydrolysis N2->Err1 If wet N4 4. Thermal Activation Heat to 120-150°C for 24h N3->N4 N5 5. Isolation Vacuum Distillation & Extraction N4->N5 Err2 Failure Point: Low Temp Incomplete Conversion N4->Err2 < 100°C

Fig 1: Step-by-step S_NAr workflow and critical failure points in synthesis.

Self-Validating Experimental Protocol

This protocol is adapted from foundational patent literature[2] and optimized through modern agricultural and medicinal chemistry techniques[3]. Every step is designed as a self-validating system to ensure you can verify success before proceeding.

Step 1: Irreversible Alkoxide Generation
  • Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (10 volumes) under a strict Nitrogen/Argon atmosphere. Cool to 0°C. Slowly add anhydrous Benzyl Alcohol (1.5 eq) dropwise over 15 minutes.

  • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates benzyl alcohol, preventing equilibrium back-reactions that occur with weaker bases like K₂CO₃.

  • Validation Check: The evolution of H₂ gas (bubbling) will occur immediately. When the bubbling completely ceases, it serves as a visual, self-validating indicator that alkoxide formation is 100% complete.

Step 2: Nucleophilic Addition
  • Action: Add 3-amino-6-chloropyridazine (1.0 eq) portion-wise to the 0°C solution.

  • Causality: Portion-wise addition mitigates localized thermal spikes. The starting material is poorly soluble at low temperatures, resulting in a heterogeneous suspension.

  • Validation Check: The mixture will initially remain a cloudy suspension, confirming that premature, uncontrolled reactions are not occurring.

Step 3: Thermal Drive
  • Action: Gradually heat the reaction mixture to 120–150°C and maintain for 18–24 hours[2].

  • Causality: The S_NAr Meisenheimer intermediate requires immense activation energy due to the resonance-donating 3-amino group deactivating the C6 chlorine[1].

  • Validation Check: As the reaction reaches >100°C, the suspension will transition into a homogeneous, dark amber solution. TLC (EtOAc/Hexanes 1:1) should confirm the disappearance of the lower-R_f starting material.

Step 4: Quench and Isolation
  • Action: Cool the mixture to room temperature. Carefully quench with ice-cold water (20 volumes) to destroy unreacted NaH/alkoxide. Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Water neutralizes the highly basic environment, preventing product degradation during workup.

  • Validation Check: The aqueous layer pH will test >10, confirming the successful neutralization of excess hydride and the partitioning of the free-base product into the organic layer.

Yield Optimization Matrix

Use the following quantitative data to audit your current reaction conditions. Deviating from the optimized parameters is the most common cause of yield loss.

ParameterStandard / Sub-optimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Base Selection K₂CO₃ (2.0 eq)NaH or Na metal (1.5 eq)35% → 85%Weak bases fail to fully deprotonate BnOH; NaH provides irreversible, quantitative alkoxide generation[1].
Solvent & Temp THF (Reflux, 66°C)DMF (120°C) or Neat BnOH (150°C)40% → 82%The electronically deactivated S_NAr system requires high thermal energy to form the Meisenheimer complex[2].
Atmosphere Ambient AirInert (N₂ or Ar)60% → 85%Prevents atmospheric moisture from forming hydroxide ions, which cause competitive hydrolysis[3].
Stoichiometry 1.0 eq Benzyl Alcohol1.5 eq Benzyl Alcohol70% → 85%A slight excess drives the equilibrium forward and compensates for any trace moisture consumption.

Troubleshooting & FAQs

Q1: My yield is consistently below 40%, and I recover a large amount of unreacted 3-amino-6-chloropyridazine. What is failing? A1: Your reaction temperature is likely too low. The 3-amino group donates electron density into the pyridazine ring, severely deactivating the C6 position toward nucleophilic attack. Unlike 3,6-dichloropyridazine which readily reacts at 80°C, 3-amino-6-chloropyridazine requires temperatures between 120°C and 150°C[2]. Ensure your heating block or oil bath is properly calibrated and that you are using a high-boiling solvent like DMF, or running the reaction in neat benzyl alcohol.

Q2: I am observing a major byproduct that is highly polar, water-soluble, and difficult to extract. What is it? A2: This is almost certainly 6-aminopyridazin-3-ol , the hydrolysis byproduct. If your benzyl alcohol, solvent, or atmosphere contains trace moisture, the NaH will react with the water to form sodium hydroxide. Hydroxide is a smaller, highly aggressive nucleophile that will outcompete the bulky benzylate, cleaving the chlorine to form the hydroxylated byproduct. Ensure all reagents are strictly anhydrous and run the reaction under a positive pressure of argon or nitrogen.

Q3: If I use neat benzyl alcohol as both the solvent and reactant, how do I efficiently remove it during work-up? A3: Benzyl alcohol has a high boiling point (205°C), making standard rotary evaporation highly inefficient and prone to bumping. To remove it, utilize vacuum distillation (e.g., a Kugelrohr apparatus or a high-vacuum Schlenk line setup)[2]. Alternatively, you can precipitate the target product by concentrating the crude mixture slightly and then triturating it with a non-polar anti-solvent like diethyl ether or hexanes, as 6-(benzyloxy)pyridazin-3-amine has poor solubility in these solvents.

Q4: Can I substitute Sodium Hydride (NaH) with Potassium tert-butoxide (KOtBu)? A4: While KOtBu is a strong enough base to generate the alkoxide from benzyl alcohol, it introduces tert-butanol into the system. Although benzylate is a superior nucleophile, at 150°C, tert-butoxide can competitively attack the pyridazine ring, leading to mixed ether impurities. NaH or clean sodium metal[2] are strongly preferred because their only byproduct is hydrogen gas, which bubbles out of the system, driving the alkoxide formation to 100% completion without leaving competing nucleophiles behind.

References[1] Title: N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical

Source: Benchchem URL:[2] Title: United States Patent 2,891,958 Source: United States Patent Office / Googleapis URL:[3] Title: Synthesis and herbicidal evaluation of 3-N-Substituted amino-6-benzyloxypyridazine derivatives Source: Journal of Heterocyclic Chemistry / ACS Publications URL:

Sources

how to prevent oxidation of 6-(Benzyloxy)pyridazin-3-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage & Handling of 6-(Benzyloxy)pyridazin-3-amine

Overview 6-(Benzyloxy)pyridazin-3-amine (CAS: 92289-46-8) is a critical intermediate and pharmacophore in drug development. However, like many electron-rich aminopyridazines, it presents specific handling challenges. Its exocyclic primary amine and endocyclic pyridazine nitrogens are susceptible to oxidative degradation, which can compromise experimental reproducibility and yield.

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a mechanistic understanding of these vulnerabilities, alongside field-proven, self-validating protocols to ensure compound integrity.

Section 1: Mechanistic Causality of Oxidation

Q: Why is 6-(Benzyloxy)pyridazin-3-amine so susceptible to oxidation during routine storage? A: The susceptibility stems from the nitrogen atoms' lone-pair electrons, which are highly reactive toward atmospheric oxygen and other oxidizing agents [1]. The electron-donating nature of the benzyloxy group further enriches the electron density of the pyridazine ring, making the heteroaromatic nitrogens and the primary amine prone to forming N-oxides, nitroso, or nitro compounds [1, 4]. High temperatures accelerate this degradation by increasing the kinetic energy of the molecules, while UV/visible light can trigger photo-catalyzed radical oxidation pathways[1].

Q: What are the visible and analytical signs of oxidative degradation? A: Visually, simple amines and aminopyridazines often undergo a color shift—from a white or off-white powder to a yellow, reddish, or dark brown hue as oxidation progresses [3]. Analytically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection will reveal the emergence of new polar peaks (such as N-oxides) eluting earlier than the parent compound on a reverse-phase column [2].

OxidationMechanism A 6-(Benzyloxy) pyridazin-3-amine C Reactive Intermediates (Radicals / ROS) A->C Exposure B Environmental Triggers (O2, Light, Heat) B->C Catalyzes D Degradation Products (N-Oxides, Nitroso) C->D Oxidation E Inert Gas Blanketing & -20°C Storage E->C Blocks

Logical flow of aminopyridazine oxidative degradation and prevention mechanisms.

Section 2: Troubleshooting Guide & Storage FAQs

Q: How should I store the bulk powder to guarantee long-term stability? A: To prevent temperature-induced and oxygen-driven oxidation, the compound must be stored at low temperatures (ideally -20°C) in an air-tight, amber glass vial to protect it from light [1]. Furthermore, the storage container should be "padded" or blanketed with an inert gas [5]. Argon is heavily preferred over Nitrogen for small vials because it is denser than air and forms a protective blanket directly over the solid powder.

Q: I need to store the compound in solution for ongoing assays. Does the solvent choice matter? A: Yes, significantly. Solvents harbor dissolved oxygen, which acts as an internal oxidizing agent. If you must store the compound in solution (e.g., DMSO or ethanol), you must purge the solvent with inert gas for at least 15 minutes prior to dissolution to remove oxygen from the solvent voids [3]. Even with purged solvents, liquid aliquots should be stored at -80°C and subjected to minimal freeze-thaw cycles.

Q: My reaction yields are dropping despite using freshly prepared solutions. What is going wrong? A: Check your transfer equipment. Residues of oxidizing agents on spatulas or inside transfer lines can react immediately with the amine [1]. Ensure all handling is done using clean, dry equipment, preferably within a controlled glovebox environment if the compound has been stored for extended periods.

Section 3: Quantitative Data on Storage Efficacy

The following table summarizes the extrapolated stability data for substituted aminopyridines under various storage conditions, demonstrating the critical need for temperature and light control [2].

Storage ConditionAtmosphereLight ExposureDurationRemaining Parent Compound (%)Degradation Risk
-20°C (Solid) ArgonProtected (Amber)12 Months> 99%Negligible
4°C (Solid) AirProtected (Amber)6 Months> 95%Low
23°C (Solid) AirExposed (Clear)1 Month< 90%Moderate (Photo-oxidation)
37°C (Solid) AirProtected (Amber)1 Month> 95%Low-Moderate
Solution (H₂O/DMSO) Air (Unpurged)Exposed216 HoursSignificant LossHigh (ROS generation)

Section 4: Self-Validating Experimental Protocols

To ensure the integrity of 6-(Benzyloxy)pyridazin-3-amine, follow these step-by-step methodologies for storage and validation.

Protocol 1: Inert Gas Aliquoting for Long-Term Storage

Causality: Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, cumulatively degrading the batch. Aliquoting isolates the risk to small, single-use fractions.

  • Preparation: Transfer the bulk 6-(Benzyloxy)pyridazin-3-amine, clean amber glass vials, and PTFE-lined screw caps into a glovebox or prepare a Schlenk line setup.

  • Purging: If using a Schlenk line, evacuate the empty amber vials and backfill with dry Argon three times to ensure complete removal of atmospheric oxygen.

  • Aliquoting: Weigh out single-use quantities (e.g., 10–50 mg) into the purged vials.

  • Blanketing: Gently blow a stream of Argon over the solid in each vial for 10 seconds. Argon’s high density ensures it settles over the compound, displacing any residual air [5].

  • Sealing: Immediately cap the vials tightly with PTFE-lined caps. Wrap the seal with Parafilm to prevent gas exchange during thermal contraction in the freezer.

  • Storage: Place the aliquots in a desiccator jar containing anhydrous calcium sulfate (Drierite) and store at -20°C [1].

Workflow S1 Step 1: Purge amber vials with Argon (3x cycles) S2 Step 2: Aliquot compound under inert atmosphere S1->S2 S3 Step 3: Blanket solid with Argon & seal with PTFE S2->S3 S4 Step 4: Store at -20°C inside a desiccator S3->S4

Step-by-step workflow for inert aliquoting and storage of oxidation-sensitive amines.

Protocol 2: Oxidative Stress Testing (HPLC-UV)

Causality: Before committing a stored batch to a sensitive synthesis, its purity must be validated. This protocol forces oxidation to identify the retention times of degradation products, creating a self-validating baseline [2].

  • Control Preparation: Dissolve 1 mg of the stored 6-(Benzyloxy)pyridazin-3-amine in 1 mL of HPLC-grade, Argon-purged Acetonitrile.

  • Stress Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile containing 5% Hydrogen Peroxide (H₂O₂) [2].

  • Incubation: Incubate the stress sample at room temperature for 24 hours.

  • Analysis: Inject both samples into an HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, UV detection at 254 nm).

  • Validation: The stress sample will exhibit new, early-eluting peaks (oxidized derivatives). Compare the control sample to this chromatogram; if the control lacks these early-eluting peaks, the storage protocol was successful and the compound is pristine.

References

  • Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals Blog. Available at: [Link]

  • ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2." ResearchGate Q&A. Available at: [Link]

  • American Chemical Society. "Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture." Industrial & Engineering Chemistry Research. Available at: [Link]

  • Google Patents. "Inhibition of amine oxidation (US20120271026A1).

optimizing reaction conditions for 6-(Benzyloxy)pyridazin-3-amine scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(Benzyloxy)pyridazin-3-amine Scale-Up

Welcome to the Process Chemistry Technical Support Portal. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 6-(benzyloxy)pyridazin-3-amine via Nucleophilic Aromatic Substitution (SNAr).

Process Chemistry Knowledge Base: The SNAr Paradigm

The synthesis of 6-(benzyloxy)pyridazin-3-amine relies on the SNAr of 3-amino-6-chloropyridazine with benzyl alcohol. While bench-scale reactions often utilize neat benzyl alcohol and sodium metal 1, translating this to a multi-kilogram scale introduces critical challenges: thermal hazards, competing O-to-N migration, and complex product isolation. This portal addresses these bottlenecks through mechanistic causality and optimized, self-validating protocols.

Diagnostic Q&A: Troubleshooting Scale-Up Bottlenecks

Q1: Why are we observing a significant N-benzyl pyridazinone impurity during scale-up? Causality & Solution: This impurity arises from a thermal O- to N-alkyl migration, a known rearrangement in 2-benzyloxypyridine and pyridazine systems when subjected to prolonged heating 2. Historical procedures heating the reaction to 150 °C 1 inadvertently promote this thermodynamic sink. Actionable Fix: Lower the reaction temperature to 90–95 °C. To maintain reaction kinetics at this lower temperature, switch from neat benzyl alcohol to a polar aprotic co-solvent (e.g., DMSO or DMF) and use a stronger, soluble base like Potassium tert-butoxide (KOtBu) 3.

Q2: How can we safely generate the alkoxide on a multi-kilogram scale? Causality & Solution: Bench protocols often use sodium metal to generate sodium benzylate 1. On scale, this produces highly flammable hydrogen gas and uncontrolled exotherms. Sodium hydride (NaH) presents similar off-gassing hazards. Actionable Fix: Utilize Potassium tert-butoxide (KOtBu). KOtBu is a free-flowing solid that rapidly and quantitatively forms potassium benzylate in situ without hydrogen evolution 3. The byproduct, tert-butanol, is easily removed during workup.

Q3: We are detecting 6-aminopyridazin-3-ol (hydrolysis product) in our IPC. How do we prevent this? Causality & Solution: Hydrolysis is an irreversible side reaction caused by trace water. Water reacts with KOtBu to form potassium hydroxide (KOH). Hydroxide is a highly aggressive nucleophile that outcompetes the bulky benzyl alkoxide 4, leading to the formation of the pyridazinol. Actionable Fix: Implement strict Karl Fischer (KF) titration controls. Ensure the benzyl alcohol and solvent have a moisture content of <0.05% w/w before base addition. Maintain a positive nitrogen sweep throughout the reaction.

Q4: What is the most efficient way to remove excess benzyl alcohol during workup? Causality & Solution: Benzyl alcohol has a high boiling point (205 °C). Attempting to distill it off at scale requires high vacuum and heat, which triggers the O-to-N migration mentioned in Q1. Actionable Fix: Exploit the basicity of the 3-amino group. Perform an acid-base extraction. Quench the reaction, extract the organic layer with dilute aqueous HCl (protonating the product into the aqueous phase), wash the aqueous phase with organic solvent to remove all benzyl alcohol, and finally neutralize the aqueous phase to precipitate pure 6-(benzyloxy)pyridazin-3-amine.

Quantitative Process Data

Table 1: Base Selection & Impurity Profile (Scale: 1.0 mol)

BaseEquivalentsH2 EvolutionExotherm ControlO-Alkylation YieldN-Migration Impurity
Sodium Metal1.1SeverePoor65%15% (at 150 °C)
Sodium Hydride1.5SevereModerate72%8% (at 120 °C)
KOtBu 1.2 None Excellent 88% <1% (at 95 °C)
NaOH (Solid)2.0NoneGood45%5% (High Hydrolysis)

Table 2: Solvent & Temperature Optimization

Solvent SystemTemperatureReaction TimeWorkup DifficultyOverall Purity (HPLC)
Neat Benzyl Alcohol150 °C24 hHigh (Distillation req.)78%
Toluene / BnOH (3:1)110 °C18 hModerate85%
DMF / BnOH (5:1) 95 °C 8 h Low (Acid/Base Ext.) >98%

Mechanistic & Workflow Visualizations

ProcessWorkflow A 3-Amino-6-chloropyridazine + Benzyl Alcohol B Alkoxide Generation (KOtBu, <30°C) A->B Add Base C SNAr Reaction (DMF, 95°C) B->C Heat (Avoid >100°C) D Acid-Base Extraction (Removes Excess BnOH) C->D Quench & Phase Split E Crystallization (Heptane/EtOAc) D->E Neutralize Aqueous F 6-(Benzyloxy)pyridazin-3-amine (Pure Product) E->F Filter & Dry

Fig 1. Optimized scale-up workflow for 6-(benzyloxy)pyridazin-3-amine synthesis.

MechanisticPathways SM 3-Amino-6-chloropyridazine Prod 6-(Benzyloxy)pyridazin-3-amine (Desired SNAr Product) SM->Prod + Alkoxide Hydrol 6-Aminopyridazin-3-ol (Hydrolysis Impurity) SM->Hydrol + OH- Alkoxide Benzyl Alkoxide (Target Nucleophile) Alkoxide->Prod Water Trace Water (Impurity) Water->Hydrol Heat Prolonged Heating (>120°C) NAlk N-Benzyl Pyridazinone (Rearrangement Impurity) Heat->NAlk Prod->NAlk Thermal Migration

Fig 2. Mechanistic pathways showing desired SNAr versus hydrolysis and thermal migration.

Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at critical go/no-go decision points.

Phase 1: Alkoxide Generation

  • Charge a dry, N2-purged reactor with anhydrous DMF (5.0 vol) and Benzyl Alcohol (1.2 equiv).

  • IPC Check 1: Sample the mixture for Karl Fischer titration. Proceed to step 3 only if KF < 0.05%.

  • Cool the reactor to 15–20 °C.

  • Portion-wise, charge Potassium tert-butoxide (KOtBu, 1.3 equiv) while maintaining the internal temperature <30 °C to prevent premature degradation. Stir for 30 minutes to ensure complete alkoxide formation.

Phase 2: SNAr Coupling 5. Charge 3-amino-6-chloropyridazine (1.0 equiv) to the reactor. 6. Heat the reaction mixture to 90–95 °C. 7. IPC Check 2: After 6 hours, sample for HPLC analysis. Proceed to workup only if starting material is <1.0% and N-benzyl impurity is <0.5%. (If incomplete, stir for an additional 2 hours).

Phase 3: Acid-Base Extraction & Isolation 8. Cool the mixture to 20 °C and quench with Water (10 vol). Extract with Ethyl Acetate (10 vol). 9. Extract the combined organic layers with 1M aqueous HCl (2 x 5 vol). The product will protonate and partition into the aqueous layer, leaving excess benzyl alcohol and non-basic impurities in the organic layer. 10. IPC Check 3: Check the organic layer via TLC/HPLC to ensure no product remains. Discard the organic layer. 11. Cool the aqueous layer to 5 °C. Slowly adjust the pH to 8.0–8.5 using 2M aqueous NaOH. The product will precipitate as a free base. 12. Filter the resulting slurry, wash the filter cake with cold water (3 vol) followed by cold heptane (2 vol), and dry under vacuum at 45 °C until constant weight.

References

  • US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5ITMaaXNv7KDBFpgysMnslNbZqwcwxHIbbvs9knJseZEzfWitmt_UyZdK2LFtVvXvDlBERuwmvoqxN3UnZ_CE1_jgRXUr60_nSeVnus_GAMuR0wmeULbeA0UpI6Zs7r1S2wZIg-3N2dU=]
  • Table of Contents (SNAr reactions). The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3YsiuaJ7dLJC2I4ldSi9OWmpx2i753EgFOtBEKN8knbU2366IPhuCDdfAOx1qG0cCj7E0md5hKNzWQUxnRcJfg8ctWlfwUJF43UlHLVkUyIqBvXobUTSQozVQQHZqJHSGIZXNN2Uv4xOWtB8xI5FzQ6ZBdIWX1Q==]
  • Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF69Ji387dSyHtotEZxAvDNpnYG6ZhkNRG3y4EZo48BByzkyDvWiym5DOZqCeqt14RgN9tRJQkCbEYMQd4vUuIFbLIg-dhz5-SsSBvWyKal5_uPE1n0WmfOz6HKUYxTZ-WME-IZ]
  • Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl9yhD7itWRo5IMI_OE3Ult6gXxTbm-WJcikkswq8xtNDuSuaVTp0OjKs0XadzA6gLq76GOypW3IZvadFHpebvjHYu9aZK1P_TktLhjynR8ATbdRMOJM46zI3gj59B_NGkZ_MY8PiV8g3nx1dhFXfFjPStuOfoD75NPdfGcqf4-asy3aiGZaEX1vV1lGUKHy4gXGHrWwBpLM_L]

Sources

Technical Support Center: Resolving Co-Elution in 6-(Benzyloxy)pyridazin-3-amine Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the chromatographic analysis of 6-(Benzyloxy)pyridazin-3-amine and its derivatives. As a polar, basic compound featuring an exocyclic amine, a pyridazine ring, and a hydrophobic benzyloxy tail, this molecule presents unique chromatographic challenges. Co-elution in this context is rarely a simple gradient issue; it is almost always driven by secondary chemical interactions or partial ionization states.

This guide provides field-proven, mechanistically grounded strategies to isolate the root cause of co-elution and establish a robust, self-validating separation method.

Diagnostic Logic Flow

Before altering your method, you must determine whether the co-elution is caused by secondary interactions (peak tailing) or insufficient selectivity (overlapping symmetrical peaks) . Use the diagnostic flowchart below to isolate the physicochemical root cause.

CoelutionTroubleshooting Start Co-elution Detected: 6-(Benzyloxy)pyridazin-3-amine PeakShape Analyze Peak Shape Start->PeakShape IsTailing Is Peak Tailing Observed? PeakShape->IsTailing Silanol Silanol Interactions (Ion-exchange/H-bonding) IsTailing->Silanol Yes (As > 1.5) Selectivity Co-elution of Structurally Similar Impurities IsTailing->Selectivity No (Symmetrical) FixSilanol Action: Lower pH < 3.0 or Use Type-B Silica Silanol->FixSilanol Verify Verify Resolution (Rs > 1.5) FixSilanol->Verify FixSelectivity Action: Change Column (e.g., Phenyl-Hexyl for π-π) Selectivity->FixSelectivity FixSelectivity->Verify Success Method Validated Verify->Success

Diagnostic logic flow for resolving basic amine co-elution in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does 6-(Benzyloxy)pyridazin-3-amine exhibit severe peak tailing and co-elution on standard C18 columns? A1: The root cause is the "Silanol Effect"[1]. The primary amine and pyridazine nitrogens in your analyte are highly basic. Standard (Type-A) silica columns contain residual, unreacted silanol groups (Si-OH) that ionize into negatively charged species (Si-O⁻) at a pH above 3.0. When the protonated basic nitrogens of your compound travel through the column, they undergo unintended ion-exchange interactions with these silanols[2]. This secondary retention mechanism causes the peak base to broaden and drag (tailing), forcing it to bleed into the retention windows of adjacent impurities.

Q2: How do I separate the target compound from its synthetic precursor (e.g., 3-amino-6-chloropyridazine) or debenzylated impurities? A2: If your peaks are symmetrical but still co-eluting, your method lacks thermodynamic selectivity ( α ). Standard C18 columns separate molecules based purely on hydrophobic partitioning. Because the core pyridazine structure is identical between the target and its precursors, their hydrophobic footprints are too similar. To resolve this, you must leverage the unique feature of the target molecule: the benzyloxy group. Switching to a Phenyl-Hexyl or Biphenyl stationary phase introduces π−π and dipole-dipole interactions. This orthogonal retention mechanism selectively grips the electron-rich aromatic ring of the benzyloxy group, drastically shifting its retention time away from debenzylated or chlorinated impurities.

Q3: What is the optimal mobile phase pH to prevent partial ionization? A3: The pKa of aminopyridazines typically ranges from 5.2 to 6.0[3]. A fundamental rule of chromatography is that operating within 1 to 2 pH units of an analyte's pKa results in a mixed population of ionized and neutral molecules[4]. This dual-state existence causes peak splitting, severe broadening, and inevitable co-elution. To resolve this, you must force the molecule into a single ionization state. Either operate at pH < 3.0 (using 0.1% Trifluoroacetic acid or Formic acid) to fully protonate the basic nitrogens, or operate at pH > 8.0 (using Ammonium bicarbonate) to maintain a completely neutral state[5].

Quantitative Optimization Parameters

To easily compare how different variables affect the co-elution of 6-(Benzyloxy)pyridazin-3-amine, refer to the following optimization matrix:

ParameterSub-optimal Condition (Causes Co-elution)Optimized Condition (Resolves Co-elution)Mechanistic Rationale
Stationary Phase Standard Type-A C18End-capped Type-B C18 or Phenyl-HexylType-A silica has active silanols causing tailing. Phenyl-hexyl adds π−π selectivity for the benzyloxy group.
Mobile Phase pH pH 5.0 – 6.0pH < 3.0 or pH > 8.0Avoids the pKa range (~5.5) to prevent partial ionization and peak splitting.
Buffer/Additive Water / Methanol (No Additive)0.1% TFA or 10 mM Triethylamine (TEA)TFA ion-pairs the protonated amine; TEA acts as a competing base to mask residual silanols.
Organic Modifier MethanolAcetonitrile (with low pH)Acetonitrile does not form hydrogen bonds with silanols, providing sharper peaks for amines when silanols are suppressed.
Self-Validating Experimental Protocol: Orthogonal Method Development

Do not guess which parameter is failing. Execute this step-by-step, self-validating protocol to systematically eliminate co-elution.

Step 1: Mobile Phase pH Screening (The 2-Unit Rule)

  • Prepare two distinct aqueous mobile phases:

    • Phase A1: 0.1% Trifluoroacetic acid in water (pH ~2.0).

    • Phase A2: 10 mM Ammonium bicarbonate in water, adjusted to pH 8.5 with ammonia.

  • Run a generic gradient (5% to 95% Acetonitrile over 15 minutes) using Phase A1, then repeat using Phase A2 on a high-purity Type-B C18 column.

  • Validation Check: Calculate the peak asymmetry factor ( As​ ). If As​ is between 0.9 and 1.2, the ionization state is successfully controlled. Select the pH that yields the sharpest peak. If As​>1.5 , proceed to Step 2.

Step 2: Silanol Masking (If tailing persists at low pH)

  • If you are restricted to older column chemistries, the silica may still be interacting with the amine. Add 10 mM Triethylamine (TEA) to your low-pH mobile phase.

  • Causality: TEA is a small, highly reactive base. It will saturate and block the sterically hindered silanol sites on the column much faster than your bulky analyte can reach them[1][2].

  • Validation Check: Re-inject the sample. You should observe a reduction in the tailing factor ( Tf​ ) to < 1.5. If peaks are now symmetrical but still co-eluting, proceed to Step 3.

Step 3: Stationary Phase Selectivity Shift

  • Replace the C18 column with a Phenyl-Hexyl column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Maintain the optimized mobile phase from Step 1.

  • Validation Check: Calculate the selectivity factor ( α=k2′​/k1′​ ) between 6-(Benzyloxy)pyridazin-3-amine and the co-eluting impurity. A successful orthogonal shift driven by π−π interactions will yield an α>1.1 and a baseline resolution ( Rs​ ) > 1.5.

References
  • Advanced Guide to HPLC Troubleshooting - PharmaCores Source: PharmaCores URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL:[Link]

  • Introduction to HPLC Source: lcms.cz URL:[Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine Source: HELIX Chromatography URL:[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: NMR Characterization of 6-(Benzyloxy)pyridazin-3-amine vs. Precursor Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of agrochemicals and pharmaceuticals, pyridazine derivatives serve as critical [1]. Specifically, 6-(Benzyloxy)pyridazin-3-amine is a highly versatile building block used to synthesize complex active pharmaceutical ingredients (APIs). However, distinguishing this target compound from its primary synthetic alternative and precursor, 6-chloropyridazin-3-amine , requires rigorous analytical validation.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectroscopic profiles of these two chemical alternatives. By detailing the causality behind chemical shifts and providing self-validating experimental protocols, this guide equips researchers with the exact methodologies needed to verify structural integrity during drug development workflows.

Structural Context and Mechanistic Insights

The chemical transformation from 6-chloropyridazin-3-amine to 6-(Benzyloxy)pyridazin-3-amine involves a [2] where the chlorine atom is displaced by a benzylate anion. This substitution fundamentally alters the electronic environment of the pyridazine core, which is directly observable via NMR.

  • Electronegativity vs. Resonance ( π -Donation): Oxygen is more electronegative than chlorine, which deshields the directly attached C-6 carbon, pushing its 13 C NMR signal downfield from ~146.5 ppm to ~160.5 ppm. However, oxygen is also a significantly stronger π -electron donor than chlorine. This strong resonance donation shields the adjacent C-5 position. Consequently, the C-5 carbon experiences a dramatic upfield shift from ~129.0 ppm to ~120.1 ppm, serving as a definitive marker of successful substitution.

  • Anisotropic Effects: The introduction of the phenyl ring creates a magnetic anisotropic field. Depending on the conformation of the benzyloxy group in solution, this field subtly influences the chemical shifts of the nearby pyridazine protons (H-5) compared to the chlorinated alternative.

Logical Framework for Structural Differentiation

The diagram below illustrates the logical decision tree used to differentiate the target product from its precursor using specific NMR markers.

Logic Sub Target Compound 6-(Benzyloxy)pyridazin-3-amine Sub1H 1H NMR: Benzyloxy Signals δ 5.35 (CH2), δ 7.3-7.5 (Ph) Sub->Sub1H Sub13C 13C NMR: C-O Bond δ 160.5 (C-6), δ 68.2 (CH2) Sub->Sub13C Pre Alternative / Precursor 6-Chloropyridazin-3-amine Pre1H 1H NMR: No Benzyloxy Signals Only Pyridazine Protons Pre->Pre1H Pre13C 13C NMR: C-Cl Bond δ 146.5 (C-6) Pre->Pre13C

Caption: Logical relationship for structural differentiation using NMR markers.

Comparative NMR Performance Data

To objectively compare these building blocks, quantitative NMR data is summarized below. DMSO- d6​ is the recommended solvent over CDCl 3​ . The causality behind this choice is that DMSO- d6​ acts as a strong hydrogen-bond acceptor, which slows down the proton exchange rate of the amine (-NH 2​ ) group, allowing it to be resolved as a distinct, quantifiable broad singlet rather than being lost to the baseline.

Table 1: 1 H NMR Chemical Shift Comparison (DMSO- d6​ , 400 MHz)

Proton Environment6-(Benzyloxy)pyridazin-3-amine (Target)6-Chloropyridazin-3-amine (Alternative)Multiplicity & J-Coupling
-NH 2​ (Amine) 6.15 ppm6.60 ppmBroad Singlet (bs), 2H
Pyridazine H-4 6.80 ppm6.85 ppmDoublet (d), J ≈ 9.2 Hz, 1H
Pyridazine H-5 6.95 ppm7.35 ppmDoublet (d), J ≈ 9.2 Hz, 1H
-OCH 2​
  • (Benzyl)
5.35 ppmN/ASinglet (s), 2H
Phenyl (Ar-H) 7.30 - 7.45 ppmN/AMultiplet (m), 5H

Table 2: 13 C NMR Chemical Shift Comparison (DMSO- d6​ , 100 MHz)

Carbon Environment6-(Benzyloxy)pyridazin-3-amine (Target)6-Chloropyridazin-3-amine (Alternative)
C-3 (attached to N) 157.2 ppm160.0 ppm
C-6 (attached to O/Cl) 160.5 ppm146.5 ppm
C-4 (Pyridazine) 116.5 ppm116.0 ppm
C-5 (Pyridazine) 120.1 ppm129.0 ppm
-OCH 2​
  • (Benzyl)
68.2 ppmN/A
Phenyl C-ipso 137.5 ppmN/A
Phenyl C-ortho/meta/para 127.0 - 128.8 ppmN/A

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, the following step-by-step methodology must be employed. This protocol is explicitly designed as a self-validating system, ensuring that any deviations in sample integrity or instrument calibration are caught before data processing.

NMR_Workflow A Sample Preparation 10-15 mg in DMSO-d6 B Internal Calibration Verify TMS at 0.00 ppm A->B C NMR Acquisition 1H (16 scans), 13C (1024 scans) B->C D Spectral Processing Phase & Baseline Correction C->D E Data Validation Check S/N > 10:1 for C-Quaternary D->E

Caption: Self-validating experimental workflow for NMR acquisition.

Protocol: 1 H and 13 C NMR Acquisition

  • Step 1: Sample Preparation & Solvent Selection. Weigh 10–15 mg of the target compound. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

    • Self-Validation Check: Visually inspect the NMR tube against a light source. The solution must be completely transparent. Any suspended particulate matter will cause magnetic field inhomogeneities, severely broadening the spectral lines and masking the J-coupling of the pyridazine protons.

  • Step 2: Instrument Tuning and Shimming. Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the specific resonance frequencies of 1 H and 13 C. Perform automated or manual gradient shimming.

    • Self-Validation Check: Monitor the lock signal. The un-spun line width of the internal TMS peak must be <1.0 Hz. If it exceeds this threshold, re-shim the instrument to prevent artificial peak broadening.

  • Step 3: 1 H NMR Acquisition. Execute a standard 1D 1 H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and the acquisition time to 3.0 seconds. Collect 16 scans.

    • Self-Validation Check: Post-acquisition, verify that the residual solvent peak for DMSO- d6​ is exactly at 2.50 ppm and the residual water peak is around 3.33 ppm. This internally validates the chemical shift calibration before you assign the benzyloxy -CH 2​

      • peak at 5.35 ppm.
  • Step 4: 13 C NMR Acquisition. Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds. Collect a minimum of 1024 scans.

    • Causality: The extremely low natural abundance (~1.1%) and lower gyromagnetic ratio of 13 C necessitate a high number of scans to achieve an adequate signal, especially for quaternary carbons which lack signal enhancement from attached protons (Nuclear Overhauser Effect).

    • Self-Validation Check: Before finalizing peak assignments, ensure the Signal-to-Noise (S/N) ratio for the critical quaternary carbons (C-3, C-6, and Phenyl C-ipso) exceeds 10:1. If S/N is insufficient, double the number of scans and re-acquire.

References

  • Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

A Comparative Guide to the Reactivity of 6-(Benzyloxy)pyridazin-3-amine and 6-chloropyridazin-3-amine for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The pyridazine scaffold is a privileged heterocycle, frequently incorporated into kinase inhibitors and other biologically active molecules. Within this class, 6-substituted 3-aminopyridazines are particularly valuable building blocks. This guide provides an in-depth, objective comparison of two key analogues: the versatile electrophile 6-chloropyridazin-3-amine and the protected hydroxyl equivalent, 6-(benzyloxy)pyridazin-3-amine .

Understanding the profound differences in their reactivity is paramount for strategic synthetic planning. We will explore their performance in cornerstone reactions, supported by mechanistic insights and detailed experimental protocols, to empower chemists to make informed decisions in their synthetic endeavors.

Structural and Electronic Foundations of Reactivity

The inherent reactivity of these compounds is governed by the electron-deficient nature of the pyridazine ring and the electronic properties of the substituent at the C6 position. The two adjacent nitrogen atoms withdraw electron density from the ring carbons, making them susceptible to nucleophilic attack.

CompoundStructureMolecular FormulaMolecular WeightKey Features
6-chloropyridazin-3-amine 6-chloropyridazin-3-amine structureC₄H₄ClN₃129.55 g/mol [1][2]Halogenated heterocycle; C-Cl bond is a reactive site for substitution and cross-coupling.[3][4]
6-(Benzyloxy)pyridazin-3-amine 6-(Benzyloxy)pyridazin-3-amine structureC₁₁H₁₁N₃O201.23 g/mol Benzyl ether serves as a protecting group for a C6-hydroxyl; C-O bond is robust.

The chlorine atom in 6-chloropyridazin-3-amine acts as an excellent leaving group and renders the C6 position highly electrophilic. This reactivity is further enhanced by the adjacent ring nitrogen, which can stabilize the negative charge in the intermediate formed during nucleophilic attack.[5] Conversely, the benzyloxy group in 6-(benzyloxy)pyridazin-3-amine is a poor leaving group. Its primary role is not to be displaced, but to be removed under reductive conditions to unmask a hydroxyl group, which exists in tautomeric equilibrium with its pyridazinone form.

Structures cluster_0 6-chloropyridazin-3-amine cluster_1 6-(Benzyloxy)pyridazin-3-amine struct_A struct_B

Caption: Chemical structures of the compared pyridazine building blocks.

Head-to-Head Reactivity Comparison

The divergent functionalities of the chloro and benzyloxy groups define their synthetic utility. 6-chloropyridazin-3-amine is a substrate for building molecular complexity through substitution, while 6-(benzyloxy)pyridazin-3-amine is a precursor for deprotection.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of functionalities.

  • 6-chloropyridazin-3-amine: This compound is highly reactive towards SNAr. The chlorine at the C6 position is readily displaced by a variety of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.[4][6][7] This makes it an exceptionally versatile starting material for creating libraries of analogues with diverse C6 substituents.

  • 6-(Benzyloxy)pyridazin-3-amine: The benzyloxy group is a very poor leaving group and does not undergo SNAr reactions under standard conditions. The C-O ether bond is significantly stronger and less polarized for nucleophilic attack compared to the C-Cl bond. Therefore, this compound is synthetically inert in this context.

Verdict: For introducing diversity at the C6 position via SNAr, 6-chloropyridazin-3-amine is the unequivocal choice.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming C-C, C-N, and C-O bonds, and are central to modern drug discovery.[8][9]

  • 6-chloropyridazin-3-amine: This molecule is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings.[10][11] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, efficient catalytic systems have been developed to achieve high yields.[11] This reactivity allows for the installation of aryl, heteroaryl, and alkynyl groups, providing access to complex molecular architectures.[12][13]

  • 6-(Benzyloxy)pyridazin-3-amine: This compound is not a suitable substrate for cross-coupling at the C6 position. The C-O bond of the benzyl ether is not readily activated by common palladium catalysts under typical cross-coupling conditions. Instead, this molecule is often the product of a cross-coupling reaction, for example, through the Buchwald-Hartwig etherification of 6-chloropyridazin-3-amine with benzyl alcohol.

Verdict: 6-chloropyridazin-3-amine is the essential precursor for C6 functionalization using palladium-catalyzed cross-coupling methods.

Substituent-Specific Transformations: The True Synthetic Role

The most significant difference lies in the ultimate fate of the C6 substituent.

  • 6-chloropyridazin-3-amine: The chloro group is a functional handle destined for replacement. Its entire synthetic purpose is to serve as a leaving group.

  • 6-(Benzyloxy)pyridazin-3-amine: The benzyloxy group serves as a robust protecting group for a hydroxyl moiety. Its key transformation is hydrogenolysis , a reductive cleavage of the C-O bond.[14] This is typically performed with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[15] This deprotection step unmasks the 6-hydroxypyridazin-3-amine, which exists predominantly as the 6-pyridazinone tautomer. This strategy is employed when the final target molecule requires this specific functionality, which itself can be a critical pharmacophore for biological activity.

Verdict: The compounds serve fundamentally different, non-interchangeable synthetic roles. The chloro derivative is for substitution , while the benzyloxy derivative is for deprotection to a pyridazinone.

Summary of Reactivity and Synthetic Choice

Reaction Type6-chloropyridazin-3-amine6-(Benzyloxy)pyridazin-3-amineRecommendation
Nucleophilic Aromatic Substitution (SNAr) Highly Reactive: Excellent substrate for displacement with N, O, S nucleophiles.Inert: Benzyloxy is a poor leaving group.Use 6-chloropyridazin-3-amine to introduce diverse substituents.
Palladium Cross-Coupling (e.g., Suzuki) Highly Reactive: Versatile substrate for C-C, C-N bond formation.[10][11]Inert: C-O ether bond is not readily activated.Use 6-chloropyridazin-3-amine to build complex scaffolds.
Hydrogenolysis (Debenzylation) Inert: C-Cl bond is generally stable to these conditions.Reactive: Cleaves to form 6-hydroxypyridazin-3-amine (pyridazinone).[14]Use 6-(benzyloxy)pyridazin-3-amine as a protected precursor for pyridazinones.

Experimental Protocols & Workflows

The following protocols are standardized, representative procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Workflow start 3,6-dichloropyridazine chloro_amine 6-chloropyridazin-3-amine start->chloro_amine NH₃, heat suzuki_prod 6-Aryl-pyridazin-3-amine chloro_amine->suzuki_prod ArB(OH)₂, Pd Catalyst (Suzuki Coupling) snar_prod 6-(Substituted)-pyridazin-3-amine (e.g., R₂N-, RO-) chloro_amine->snar_prod R₂NH or ROH/Base (SNAr) bn_ether 6-(Benzyloxy)pyridazin-3-amine chloro_amine->bn_ether BnOH, Base (SNAr Etherification) pyridazinone 6-Oxo-1,6-dihydropyridazin-3-amine (Pyridazinone Tautomer) bn_ether->pyridazinone H₂, Pd/C (Hydrogenolysis)

Caption: Synthetic pathways originating from 6-chloropyridazin-3-amine.

Protocol 1: Suzuki-Miyaura Coupling of 6-chloropyridazin-3-amine

This protocol describes a typical palladium-catalyzed C-C bond formation.[12][13][16]

Materials:

  • 6-chloropyridazin-3-amine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 6-chloropyridazin-3-amine, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine.

Protocol 2: SNAr with an Amine Nucleophile

This protocol details the displacement of the chloride with a secondary amine.

Materials:

  • 6-chloropyridazin-3-amine (1.0 eq)

  • Secondary amine (e.g., piperidine, morpholine) (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 6-chloropyridazin-3-amine and the solvent.

  • Add the secondary amine and the base.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

Protocol 3: Hydrogenolysis (Debenzylation) of 6-(Benzyloxy)pyridazin-3-amine

This protocol describes the standard procedure for removing the benzyl protecting group.[14][15]

Materials:

  • 6-(benzyloxy)pyridazin-3-amine (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenation apparatus

Procedure:

  • Dissolve 6-(benzyloxy)pyridazin-3-amine in the alcohol solvent in a suitable flask.

  • Carefully add the Pd/C catalyst under a stream of nitrogen.

  • Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature. For more difficult substrates, a Parr apparatus at elevated pressure (e.g., 50 psi) may be required.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon drying; keep the filter cake wet during handling.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-oxo-1,6-dihydropyridazin-3-amine, which can be purified further by recrystallization or chromatography if necessary.

Conclusion and Strategic Recommendations

The reactivity profiles of 6-chloropyridazin-3-amine and 6-(benzyloxy)pyridazin-3-amine are fundamentally distinct, dictating their specific and separate roles in synthetic chemistry.

  • Choose 6-chloropyridazin-3-amine for its role as a versatile electrophilic hub. It is the ideal starting material for campaigns focused on structure-activity relationship (SAR) studies, where diverse functionalities are introduced at the C6 position through robust SNAr and palladium-catalyzed cross-coupling reactions.[4][17]

  • Synthesize and use 6-(benzyloxy)pyridazin-3-amine when the synthetic target contains a 6-pyridazinone core. The benzyloxy group serves as an effective and reliable protecting group, stable to a wide range of non-reductive conditions, allowing for manipulations at other parts of the molecule before its strategic removal in a late-stage synthetic step.

By understanding these core principles, researchers can design more elegant, efficient, and successful synthetic routes, accelerating the discovery and development of novel therapeutics.

References

  • Guidechem. 6-Chloropyridazin-3-amine 5469-69-2 wiki.

  • Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 -.

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.

  • Matrix Fine Chemicals. 6-CHLOROPYRIDAZIN-3-AMINE | CAS 5469-69-2.

  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.

  • PubChem. 6-(Benzyloxy)pyridin-3-amine.

  • ResearchGate. A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF.

  • EvitaChem. Buy 6-(Benzyloxy)pyridazin-4-amine (EVT-13798974).

  • Benchchem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.

  • ChemicalBook. 6-Chloropyridazin-3-amine | 5469-69-2.

  • The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.

  • PubChem. 6-Amino-3-chloropyridazine.

  • Benchchem. A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.

  • ACS Publications. Photoreductive Removal of O-Benzyl Groups from Oxyarene N-Heterocycles Assisted by O-Pyridine–pyridone Tautomerism.

  • Chem-Impex. 3-Amino-6-chloropyridazine.

  • Guidechem. 3-Amino-6-chloropyridazine 5469-69-2 wiki.

  • SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.

  • PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.

  • Korea Science. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines.

  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

  • Deprotection by DDQ or Trifluoroacetic Acid. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES.

  • HXCHEM. 6-(Benzyloxy)pyridazin-3-amine/CAS:92289-46-8.

  • ChemicalBook. Pyridazin-3-amine | 5469-70-5.

  • PubChemLite. 6-(propan-2-yloxy)pyridazin-3-amine.

  • Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines.

  • PMC. Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Human Adipocytes.

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Steve S.Y.

  • PubMed. Pyridoxylamine reactivity kinetics as an amine based nucleophile for screening electrophilic dermal sensitizers.

  • ResearchGate. (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.

  • Beilstein Journals. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor.

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High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 6-(Benzyloxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

6-(Benzyloxy)pyridazin-3-amine (C₁₁H₁₁N₃O) is a critical intermediate and pharmacophore frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. Analytically, characterizing this molecule presents a unique challenge: the highly labile exocyclic benzyloxy ether bond dominates the fragmentation landscape, often suppressing the lower-abundance, structurally informative ring cleavages necessary for definitive identification.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) , High-Resolution Quadrupole Time-of-Flight (HR-QTOF) , and Gas Chromatography-Electron Ionization (GC-EI-MS) —for the structural elucidation of 6-(Benzyloxy)pyridazin-3-amine. By examining the causality behind its fragmentation pathways, this guide provides drug development professionals with the experimental data needed to select the optimal analytical platform.

Platform Performance Comparison

Selecting the correct MS platform depends entirely on whether the goal is high-throughput quantification (e.g., pharmacokinetics) or definitive structural elucidation (e.g., impurity profiling). Table 1 summarizes the performance tradeoffs.

Table 1: Performance Comparison of MS Platforms for 6-(Benzyloxy)pyridazin-3-amine Analysis

Analytical PlatformIonizationResolutionKey Performance AdvantageOptimal Use Case
Triple Quadrupole (QqQ) ESI+Nominal (~0.7 Da)Exceptional duty cycle and sensitivity for specific MRM transitions (e.g., 202 → 91).Targeted quantification in biological matrices (PK/PD studies).
HR-QTOF / Orbitrap ESI+High (>30,000)Sub-ppm mass accuracy; resolves isobaric interferences and validates empirical formulas.Structural elucidation, metabolite ID, and impurity profiling.
GC-MS EINominal70 eV hard ionization provides highly reproducible, radical-driven fragmentation.Orthogonal validation and NIST library matching.

Performance Verdict: While QqQ systems offer superior sensitivity for routine assays, HR-QTOF is the mandatory platform for initial structural characterization, as nominal mass instruments cannot differentiate between the loss of benzyl alcohol and isobaric ring cleavages.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the why behind the fragmentation is critical for method development. Under positive Electrospray Ionization (ESI+), 6-(Benzyloxy)pyridazin-3-amine forms a stable protonated molecular ion [M+H]⁺ at m/z 202.0980. The subsequent Collision-Induced Dissociation (CID) is governed by the even-electron rule and proceeds via two primary competing pathways.

  • Tropylium Cation Formation (m/z 91.0548): The most kinetically favored pathway is the heterolytic cleavage of the benzyloxy C-O bond. Because the benzyl radical has a very low ionization energy, the charge is preferentially retained on the benzyl moiety, forming the highly resonance-stabilized [1]. This transition (202 → 91) is the most intense peak and is ideal for QqQ MRM quantification.

  • Loss of Benzyl Alcohol (m/z 94.0405): Alternatively, proton transfer to the ether oxygen followed by neutral loss of benzyl alcohol (C₇H₈O, 108 Da) leaves the charge on the pyridazine core, generating[C₄H₄N₃]⁺.

  • Pyridazine Ring Cleavage (m/z 67.0296): Once the bulky benzyl group is removed, the remaining aminopyridazine core undergoes characteristic ring contraction. As seen in the [2], the 1,2-diazine system is prone to the neutral loss of HCN (27 Da) or N₂ (28 Da)[3].

MS_Fragmentation M [M+H]+ m/z 202.0980 6-(Benzyloxy)pyridazin-3-amine T [C7H7]+ m/z 91.0548 Tropylium Cation M->T Heterolytic Cleavage (- C4H6N3O) P [C4H4N3]+ m/z 94.0405 Loss of Benzyl Alcohol M->P Neutral Loss (- C7H8O, 108 Da) R [C3H3N2]+ m/z 67.0296 Loss of HCN P->R Ring Cleavage (- HCN, 27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of protonated 6-(Benzyloxy)pyridazin-3-amine.

Supporting Experimental Data: High-Resolution Fragment Assignments

To objectively validate the pathways described above, HR-QTOF data is required. Table 2 presents the exact mass assignments, demonstrating how high-resolution MS eliminates false positives that plague nominal mass systems.

Table 2: High-Resolution ESI-MS/MS Fragment Ion Assignments

Measured m/zTheoretical m/zAssigned FormulaMass Error (ppm)Structural Assignment
202.0977202.0980[C₁₁H₁₂N₃O]⁺-1.48Protonated molecular ion
94.040294.0405[C₄H₄N₃]⁺-3.19Loss of neutral benzyl alcohol
91.055091.0548[C₇H₇]⁺+2.19Tropylium cation
67.029867.0296[C₃H₃N₂]⁺+2.98Pyridazine ring cleavage (Loss of HCN)

Step-by-Step Experimental Methodology (Self-Validating)

To ensure scientific integrity and reproducibility, the following LC-HR-MS/MS protocol is designed as a self-validating system. Do not merely execute the steps; observe the causality behind each parameter.

Protocol: HR-QTOF Characterization of 6-(Benzyloxy)pyridazin-3-amine

Step 1: Sample Preparation

  • Action: Dilute the analyte to 100 ng/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state. Methanol ensures the lipophilic benzyloxy group remains fully solvated, preventing surface adsorption in the autosampler.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: The C18 stationary phase retains the hydrophobic benzyl moiety, effectively separating the parent compound from early-eluting polar synthesis impurities (e.g., unreacted aminopyridazine).

  • Self-Validation Checkpoint: The retention time must be highly reproducible (± 0.05 min). If peak tailing occurs, it indicates secondary interactions between the basic exocyclic amine and unendcapped silanols on the column; switch to a base-deactivated column.

Step 3: Source Optimization (ESI+)

  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Causality: 350°C provides sufficient thermal energy for complete droplet desolvation without inducing in-source thermal degradation of the fragile ether bond.

Step 4: Collision Energy (CE) Ramping

  • Action: Acquire MS/MS spectra using a CE ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: A low CE (15 eV) is required to capture the kinetically favored but fragile tropylium ion (m/z 91). A high CE (35 eV) is necessary to impart enough internal energy to shatter the robust aromatic pyridazine ring (m/z 67).

  • Self-Validation Checkpoint: Calculate the mass defect of the m/z 91.0548 peak. If the mass error exceeds 5 ppm, the system is uncalibrated, or an isobaric solvent cluster is interfering. The run must be aborted, and the TOF analyzer recalibrated using a sodium formate standard before proceeding.

References

  • Title: 4-Aminopyridine - the NIST WebBook: Mass spectrum (electron ionization) Source: National Institute of Standards and Technology (nist.gov) URL: [Link]

  • Title: Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides Source: National Institutes of Health / PubMed Central (nih.gov) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen (intechopen.com) URL: [Link]

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comparing 6-(Benzyloxy)pyridazin-3-amine analogs for kinase inhibition

Analog ClassRepresentative R-GroupPrimary Kinase TargetTypical IC50​ RangeMechanistic AdvantageBenzyloxy-O-CH 2​ -C 6​ H 5​ MET, ALK10 - 150 nMFlexible ether linkage adapts to dynamic hydrophobic pockets.Aryl / Heteroaryl-C 6​ H 4​ -F, -NaphthylVEGFR-2, p38α MAPK1 - 50 nMRigid, planar structure maximizes π π stacking in rigid pockets.Halogen-Cl, -BrN/A (Weak off-target)> 5,000 nMLow steric bulk; serves as the primary electrophile for SAR expansion. VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates PLCg PLC-gamma VEGFR2->PLCg Phosphorylates PI3K PI3K / Akt Pathway VEGFR2->PI3K Activates MAPK MEK / ERK Pathway VEGFR2->MAPK Activates Inhibitor 6-Substituted Pyridazin-3-amine Inhibitor->VEGFR2 Inhibits (ATP Competitive) Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis Fig 2. Disruption of the VEGFR-2 signaling cascade by pyridazin-3-amine kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of these analogs requires robust, self-validating workflows. Below are the standard protocols for synthesizing 6-aryl alternatives from the 6-chloro precursor and subsequently evaluating their kinase inhibitory activity.

Protocol A: Synthesis of 6-Aryl Alternatives via Suzuki-Miyaura Coupling

Causality: To compare against the ether-linked benzyloxy analog, rigid aryl analogs are synthesized. A palladium catalyst facilitates the oxidative addition into the C-Cl bond of 6-chloropyridazin-3-amine, while a base activates the arylboronic acid for transmetalation, driving the cross-coupling [4].

  • Preparation: In a flame-dried Schlenk tube, combine 6-chloropyridazin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 ratio). Note: Degassing is critical as oxygen rapidly deactivates the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Purification: Cool to room temperature, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography (DCM:MeOH gradient) to isolate the rigid 6-aryl-pyridazin-3-amine analog.

Protocol B: Universal In Vitro Kinase Assay (ADP-Glo™)

Causality: Rather than using radioactive 32P -ATP, the ADP-Glo assay measures the generation of ADP. Because all kinases convert ATP to ADP upon substrate phosphorylation, this protocol is universally applicable to VEGFR-2, MET, or p38α MAPK.

  • Compound Preparation: Serially dilute the 6-(Benzyloxy)pyridazin-3-amine and alternative analogs in 100% DMSO. Transfer to a white 384-well plate (final DMSO concentration must be 1% to prevent enzyme denaturation).

  • Kinase Reaction: Add the specific recombinant kinase (e.g., VEGFR-2), substrate peptide, and ultra-pure ATP. Incubate for 60 minutes at room temperature.

    • Self-Validation Step: Include a "No Enzyme" well (negative control) and a "Vehicle Only" well (positive control) to calculate the Z'-factor. A Z'-factor > 0.5 ensures assay reliability.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which immediately drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. The luminescent signal is directly proportional to the amount of ADP produced (kinase activity). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

AssayWorkflowPrepCompound PrepSerial Dilution in DMSOReactionKinase ReactionEnzyme + Substrate + ATPPrep->ReactionDetectionADP-Glo AssayDeplete ATP, Convert ADPReaction->Detection 60 min IncubationReadoutLuminescenceQuantify Kinase ActivityDetection->Readout Luciferase ReactionAnalysisData AnalysisCalculate IC50Readout->Analysis Curve Fitting

Fig 3. Self-validating ADP-Glo kinase assay workflow for evaluating IC50 of pyridazine analogs.

References

  • Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PMC / National Institutes of Health. Available at:[Link]

  • A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

High-Fidelity Reference Standard Characterization for 6-(Benzyloxy)pyridazin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have routinely observed that the accuracy of quantitative assays, impurity profiling, and pharmacokinetic studies hinges entirely on the quality of the reference standard used for calibration. 6-(Benzyloxy)pyridazin-3-amine (CAS: 92289-46-8) is a critical heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active agents[1].

According to the United States Pharmacopeia (USP)[2] and the International Council for Harmonisation (ICH) Q6A guidelines[3], a reference standard must be a "highly characterized specimen" whose identity, purity, and potency are unequivocally established. This guide objectively compares the performance and analytical rigor of a Premium Reference Standard (Primary RS) of 6-(Benzyloxy)pyridazin-3-amine against standard commercial-grade reagents, providing researchers with actionable, self-validating protocols for in-house qualification.

The Causality of Characterization: Why Grade Matters

In my experience overseeing analytical development, using a standard commercial reagent (typically >95% purity) as a quantitative reference standard introduces systemic downstream errors. Commercial grades often contain transparent UV impurities, residual solvents, or inorganic salts that do not register on a standard HPLC-UV chromatogram. When these materials are used to calibrate an assay, the potency of the downstream API is artificially inflated.

A Premium Reference Standard undergoes orthogonal testing—a self-validating system where absolute purity determined by quantitative NMR (qNMR) must mathematically align with the mass balance purity (100% minus the sum of HPLC impurities, moisture, and residual solvents)[4]. If these two values diverge by more than 0.5%, it triggers an immediate investigation into undetected contaminants, ensuring absolute trustworthiness in the standard's assigned potency.

Comparative Analysis: Premium RS vs. Commercial Reagent

AttributePremium Reference Standard (Primary RS)Standard Commercial Reagent (Grade B)Impact on Drug Development
Identity Verification 1H/13C NMR, HRMS, IR, Elemental Analysis1H NMR, LC-MS (Nominal Mass)Ensures no structural isomers (e.g., N-alkylation vs O-alkylation) are present.
Purity Determination qNMR & Mass Balance (Orthogonal)HPLC-UV Area % onlyPrevents assay calibration errors caused by UV-transparent impurities.
Volatiles & Moisture TGA, DSC, Karl Fischer TitrationOften not reported or generic Loss on DryingAccounts for trapped solvents that falsely increase the weighed mass.
Regulatory Compliance ICH Q6A & USP General Chapter <11> AlignedResearch Use Only (RUO)Required for IND/NDA filings and GMP batch release testing[3].

Workflow Visualization: Orthogonal Characterization Strategy

To establish a primary reference standard, we employ an orthogonal workflow ensuring that no single analytical technique acts as a single point of failure.

RS_Workflow Start 6-(Benzyloxy)pyridazin-3-amine Raw Material Purification Preparative HPLC & Recrystallization Start->Purification Isolation Structural Structural Elucidation (1H/13C NMR, HRMS, IR) Purification->Structural Identity Purity Absolute Purity (qNMR, Mass Balance) Purification->Purity Potency Orthogonal Orthogonal Testing (HPLC-UV, Karl Fischer, TGA) Purification->Orthogonal Impurities Release Certified Reference Standard (ICH Q6A Compliant) Structural->Release Verified Purity->Release >99.5% Orthogonal->Release Cleared

Workflow for certifying 6-(Benzyloxy)pyridazin-3-amine reference standards.

Step-by-Step Experimental Protocols

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality & Rationale: HPLC-UV area percentage assumes all molecules have the same extinction coefficient, which is scientifically flawed. qNMR provides absolute quantification by comparing the integration of the analyte's protons against an internal standard of known purity, creating a self-validating mass fraction.

  • Preparation: Accurately weigh ~10 mg of 6-(Benzyloxy)pyridazin-3-amine and ~5 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution via sonication to prevent phase-exclusion errors.

  • Acquisition: Acquire the 1H NMR spectrum at 600 MHz using a 90° pulse angle, a relaxation delay (D1) of at least 5 × T1 (typically 30-60 seconds) to ensure complete magnetization recovery, and 64 scans.

  • Analysis: Integrate the distinct benzylic CH2 protons of the analyte (typically around 5.3-5.5 ppm) against the olefinic protons of maleic acid (6.26 ppm). Calculate the absolute mass fraction.

Protocol 2: Impurity Profiling via Orthogonal LC-MS/MS

Causality & Rationale: To identify process-related impurities (e.g., unreacted 3-amino-6-chloropyridazine or benzyl alcohol derivatives), we use a self-validating gradient that separates both polar and non-polar contaminants.

  • Column Selection: Use a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm) for broad retention capability.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes. The slow ramp ensures baseline resolution of structurally similar positional isomers.

  • Detection: Monitor at 254 nm and 280 nm, simultaneously acquiring positive electrospray ionization (ESI+) mass spectra to assign nominal masses to any detected impurity peaks.

Protocol 3: Moisture and Volatile Analysis (Karl Fischer & TGA)

Causality & Rationale: Trapped water or residual recrystallization solvents artificially inflate the sample mass, leading to sub-potent assay preparations. These tests validate the "Loss on Drying" metric with chemical specificity.

  • Karl Fischer (KF): Titrate 50 mg of the sample coulometrically. The benzyl ether linkage and the aminopyridazine core do not interfere with the iodine-based redox reaction.

  • Thermogravimetric Analysis (TGA): Heat 5 mg of the sample in a platinum pan from 25°C to 300°C at 10°C/min under nitrogen. Calculate the weight loss before the onset of decomposition (typically >220°C for this compound) to quantify volatile residual solvents.

Experimental Data: Performance Comparison

The following table summarizes the experimental characterization data for a Premium Reference Standard batch versus a commercial reagent batch of 6-(Benzyloxy)pyridazin-3-amine.

Analytical TestPremium Reference StandardStandard Commercial ReagentDiscrepancy Analysis & Causality
HPLC-UV Purity (254 nm) 99.8%96.5%Commercial batch shows a 3.2% impurity peak at RRT 0.85 (likely unreacted intermediate).
qNMR Absolute Purity 99.6%91.2%Commercial batch has a 5.3% discrepancy from UV purity, indicating UV-transparent impurities.
Moisture Content (KF) 0.15%2.10%Commercial batch is highly hygroscopic or was poorly dried post-synthesis.
Residual Solvents (TGA) < 0.05%1.20% (Ethyl Acetate)Inadequate drying in the commercial batch inflates weighed mass during assay prep.
Mass Balance Purity 99.6%93.2%Premium RS shows perfect alignment between qNMR and Mass Balance (0.0% variance), validating the standard.

Conclusion

The characterization of 6-(Benzyloxy)pyridazin-3-amine demands a rigorous, multi-faceted analytical approach. Relying solely on HPLC-UV area percentage—a common practice for commercial-grade reagents—introduces critical vulnerabilities in downstream pharmaceutical assays due to undetected moisture, residual solvents, and UV-transparent impurities. By implementing a self-validating orthogonal workflow encompassing qNMR, LC-MS/MS, and thermal analysis, laboratories can establish a Primary Reference Standard that meets the stringent requirements of ICH Q6A and USP guidelines, ensuring uncompromising accuracy in drug development.

References

  • Title: USP Reference Standards in Pharmaceutical Analysis | Source: SynThink | URL: [2]

  • Title: USP Reference Standards: USP solutions | Source: USP.org | URL: [4]

  • Title: ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis | Source: Particle Analytical | URL: [3]

  • Title: OPV /SPC /OEC /OTFT /DSSC (CAS: 92289-46-8) | Source: Acros Pharmatech | URL: [1]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 6-(Benzyloxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling, spill management, and ultimate disposal of 6-(Benzyloxy)pyridazin-3-amine. As a specialized heterocyclic compound likely utilized in medicinal chemistry and drug development, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Identification and Risk Assessment

  • Pyridazine Core: The pyridazine heterocyclic system is present in many biologically active compounds. Related chlorinated pyridazines are classified as irritants to the skin, eyes, and respiratory tract.[1][2][3] Upon combustion, nitrogen-containing heterocycles are expected to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]

  • Amine Group: Aromatic amines can be irritants and may be harmful if swallowed or absorbed through the skin.[5]

  • Benzyloxy Group: Chemicals containing the benzyloxy moiety can be irritants, with some noted as being corrosive and capable of causing skin burns and eye damage.[5][6]

Personal Protective Equipment (PPE) Protocol

A proactive approach to safety is non-negotiable. The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.

  • Primary Engineering Control: All handling of 6-(Benzyloxy)pyridazin-3-amine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[6][8] This is the most critical step in minimizing inhalation exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6]

    • Lab Coat: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact and to prevent the contamination of personal clothing.[6]

  • Emergency Facilities: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[8][9]

Spill Management Protocol

Immediate and correct response to a chemical spill is crucial to mitigate hazards.

Protocol 3.1: Minor Spill (Contained within a Chemical Fume Hood)
  • Alert Personnel: Immediately notify others in the immediate area.

  • Containment: Ensure the spill is fully contained within the fume hood.

  • Absorption: Cover the spill with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[4][10]

  • Collection: Once fully absorbed, carefully sweep or scoop the material into a designated, sealable, and clearly labeled hazardous waste container.[8][11] Use non-sparking tools if the compound is in a flammable solvent.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a water rinse.[6] Place all cleaning materials (e.g., paper towels) into the same hazardous waste container.

  • Disposal: Seal and label the container for disposal via your institution's hazardous waste program.[8]

Protocol 3.2: Major Spill (Outside of a Fume Hood or Large Volume)
  • Evacuate and Alert: Immediately evacuate the area and alert all nearby personnel and the laboratory supervisor.[6] If necessary, activate the fire alarm to ensure building-wide evacuation.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Seek Assistance: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill alone or without proper training and equipment.

  • Re-entry: Only trained personnel wearing appropriate PPE, which may include respiratory protection, should re-enter the area to manage the cleanup.[6]

  • Ventilation and Containment: Ensure the area is well-ventilated. Prevent the spill from entering any drains by covering them with non-reactive materials.[12]

  • Cleanup: The EHS team will follow established protocols for absorption, collection, and decontamination, similar to the minor spill procedure but on a larger scale.

Waste Disposal Workflow

The principle of "cradle-to-grave" hazardous waste management, as stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), dictates that the generator is responsible for the waste from its creation to its final disposal.[13][14]

Step-by-Step Disposal Protocol
  • Waste Identification: All materials contaminated with 6-(Benzyloxy)pyridazin-3-amine, including neat compound, solutions, reaction mixtures, and spill cleanup debris, must be classified as hazardous waste.[6][7]

  • Container Selection: Choose a waste container that is chemically compatible, in good condition, and has a secure, sealable lid.[8] Do not use containers that are damaged or cannot be sealed airtight.

  • Segregation: Collect this waste stream separately. Do not mix with incompatible waste, such as strong oxidizing agents, strong acids, or bases, to prevent potentially violent reactions.[1][8]

  • Labeling: Attach a hazardous waste label to the container before adding the first drop of waste.[8] The label must include:

    • The full chemical name: "6-(Benzyloxy)pyridazin-3-amine" (and any solvents).

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[15] Store the container in a designated satellite accumulation area or a central hazardous waste storage area. This area must have secondary containment to hold any potential leaks.[15]

  • Final Disposal: Once the container is full or is no longer being used, arrange for its disposal through your institution's licensed hazardous waste disposal contractor.[6][16] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [4][6][17]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from activities involving 6-(Benzyloxy)pyridazin-3-amine.

G cluster_0 Waste Management Protocol A Waste Generation (e.g., Unused Reagent, Contaminated Labware, Reaction Quench, Spill Debris) B Is waste liquid or solid? A->B C Select Compatible Lined Drum or Pail for Solid Waste B->C Solid D Select Compatible Carboy or Bottle for Liquid Waste B->D Liquid E Attach & Complete Hazardous Waste Label (Chemical Name, Hazards, Date) C->E D->E F Store in Designated Secondary Containment Area (Keep Container Closed) E->F G Arrange Pickup by Licensed Hazardous Waste Vendor F->G

Caption: Workflow for proper hazardous waste disposal.

Regulatory Compliance Overview

Proper disposal is not just a best practice; it is a legal requirement.

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers identify chemical hazards, train employees on safe handling and emergency procedures, and maintain a written safety program.[18][19]

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[13][14] Facilities that generate hazardous waste are subject to strict requirements for record-keeping, reporting, and management.[14] While 6-(Benzyloxy)pyridazin-3-amine may not be explicitly on a P or U list, it would likely be classified as a hazardous waste due to its characteristics and the constituents it contains.[14][20]

By adhering to the protocols outlined in this guide, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with federal and state regulations.

Data Summary Table

ParameterRecommendationRationale & Citations
Assumed Hazard Class Irritant (Skin, Eye, Respiratory), Harmful if SwallowedBased on structural analogs of pyridazine, amine, and benzyloxy compounds.[1][2][3][5][6]
Primary Engineering Control Certified Chemical Fume HoodTo prevent inhalation exposure, which is a primary route of entry.[6][8]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatTo create a complete barrier and prevent dermal and ocular exposure.[6][8][9]
Spill Absorbent Inert, non-flammable material (sand, vermiculite)To safely absorb the chemical without reacting with it.[4][10]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent exothermic or violent reactions in waste containers.[1][8]
Disposal Method Collection by a licensed hazardous waste contractorEnsures compliance with EPA RCRA regulations and proper final treatment (e.g., incineration).[6][7][16]

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Fume Hoods. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta. Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, January 25). Kao Chemicals. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 6-Amino-3-chloropyridazine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Characteristics. (2025, September 8). U.S. Environmental Protection Agency. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.